3-Phenyloxetan-3-amine hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-phenyloxetan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c10-9(6-11-7-9)8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUQQOGOMYRSSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693226 | |
| Record name | 3-Phenyloxetan-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211284-11-5 | |
| Record name | 3-Phenyloxetan-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenyloxetan-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
3-Phenyloxetan-3-amine hydrochloride CAS number 1211284-11-5
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Spectroscopic Characterization of 3-Phenyloxetan-3-amine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 3-Phenyloxetan-3-amine hydrochloride (C₉H₁₂ClNO), a key intermediate in pharmaceutical synthesis. Due to the limited availability of published experimental spectra for this specific salt, this document presents predicted data based on established spectroscopic principles, alongside detailed, generalized experimental protocols for acquiring such data. This guide is intended to serve as a practical resource for researchers in the synthesis, characterization, and application of this compound.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 1211284-11-5[1]
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Molecular Formula: C₉H₁₂ClNO[1]
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Molecular Weight: 185.65 g/mol [1]
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Structure:

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 8.5 - 9.5 | Broad Singlet | 3H | -NH₃⁺ |
| 7.3 - 7.6 | Multiplet | 5H | Aromatic (C₆H₅) |
| 4.8 - 5.0 | Multiplet | 4H | Oxetane Ring (-CH₂-O-CH₂-) |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 135 - 140 | Aromatic (Quaternary C) |
| 128 - 130 | Aromatic (CH) |
| 75 - 80 | Oxetane Ring (-CH₂-O) |
| 60 - 65 | Oxetane Ring (C-NH₃⁺) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands (Solid, KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2800 - 3200 | Strong, Broad | N-H stretch (Ammonium salt) |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 1600, 1490 | Medium | Aromatic C=C stretch |
| 1500 - 1600 | Medium | N-H bend (Ammonium salt) |
| 950 - 1000 | Strong | C-O-C stretch (Oxetane) |
| 690 - 770 | Strong | Aromatic C-H bend |
Mass Spectrometry (MS)
For the hydrochloride salt, the mass spectrum would typically be acquired for the free base, 3-Phenyloxetan-3-amine (C₉H₁₁NO), which has a monoisotopic mass of 149.0841 g/mol .[2]
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Fragment |
| 149 | [M]⁺ (Molecular ion of the free base) |
| 120 | [M - CH₂O]⁺ |
| 104 | [C₆H₅CNH]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 or 500 MHz)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the solid this compound and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to an NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using standard parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (DMSO at δ 2.50 ppm).
-
Integrate the signals and determine the multiplicities.
-
-
¹³C NMR Acquisition:
-
Acquire the proton-decoupled ¹³C spectrum (e.g., 1024-4096 scans, relaxation delay of 2-5 seconds).
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (DMSO-d₆ at δ 39.52 ppm).
-
IR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with about 100-200 mg of dry KBr powder in an agate mortar.
-
The mixture should be a fine, homogeneous powder.
-
-
Pellet Formation:
-
Transfer the powder to a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR instrument.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Mass Spectrometry
Objective: To determine the molecular weight of the free base and analyze its fragmentation pattern.[3]
Materials:
-
This compound sample
-
Volatile solvent (e.g., methanol or acetonitrile)
-
Mass spectrometer (e.g., GC-MS with an EI source or LC-MS with an ESI source)
Procedure (using LC-MS with ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol. The acidic nature of the hydrochloride salt is generally compatible with positive ion mode ESI.
-
Instrument Setup:
-
Set up the liquid chromatography system with an appropriate column and mobile phase.
-
Optimize the mass spectrometer parameters, including ionization source settings (e.g., capillary voltage, gas flow rates, and temperature) and mass analyzer settings.
-
-
Data Acquisition:
-
Inject the sample solution into the LC-MS system.
-
Acquire the mass spectrum in full scan mode to detect the molecular ion.
-
If desired, perform fragmentation analysis (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation.
-
Visualized Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound like this compound.
Caption: General workflow for the spectroscopic characterization of an organic solid.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. Researchers can use this information to guide their own experimental work and data interpretation.
References
The Oxetane Ring: A Cornerstone of Modern Drug Design and Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of small, strained ring systems has become a pivotal strategy in modern medicinal chemistry. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool for optimizing the multifaceted properties of drug candidates. Once a synthetic curiosity, this motif is now lauded for its profound influence on the physicochemical and pharmacological profiles of molecules. Its unique combination of polarity, three-dimensionality, and metabolic stability offers a versatile solution to overcome common liabilities in drug development and unlock novel chemical space. This technical guide provides a comprehensive overview of the role of oxetanes in drug discovery, from their synthesis and impact on molecular properties to their application in clinical candidates and approved therapeutics.
The Oxetane Moiety as a Bioisosteric Powerhouse
The utility of the oxetane ring in drug design is largely attributed to its effectiveness as a bioisostere for frequently employed but often problematic functional groups.[1][2][3] By substituting these groups with an oxetane, medicinal chemists can elicit significant improvements in a molecule's drug-like properties.
Key Bioisosteric Replacements:
-
gem-Dimethyl Group: The gem-dimethyl group is often used to block metabolic oxidation at a susceptible methylene position. However, this frequently increases lipophilicity, which can negatively impact solubility and other properties. The oxetane ring provides a similar steric footprint while introducing polarity, thereby mitigating the lipophilicity penalty and often enhancing metabolic stability.[3][4]
-
Carbonyl Group: As a carbonyl surrogate, the oxetane ring maintains a comparable dipole moment and hydrogen-bonding capacity.[3] Crucially, it is generally more resistant to metabolic reduction and can improve chemical stability.[5] This substitution can also increase the three-dimensionality of a molecule, potentially leading to improved target engagement.[4]
Impact on Physicochemical Properties: A Quantitative Perspective
The introduction of an oxetane ring can dramatically alter a compound's physicochemical properties, leading to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the quantitative impact of oxetane incorporation on key drug-like properties, drawing from various comparative studies.
Table 1: Effect of Oxetane Substitution on Lipophilicity (LogD) and pKa
| Parent Compound/Motif | Oxetane-Containing Analogue | ΔLogD (Oxetane - Parent) | Parent pKa | Oxetane Analogue pKa | ΔpKa (Oxetane - Parent) | Reference(s) |
| Ethyl-piperazine | Oxetanyl-piperazine | Not specified | 8.0 | 6.4 | -1.6 | [4][5] |
| Indole with ketone linker | Indole with 3,3-diaryloxetane linker | +0.58 | Not applicable | Not applicable | Not applicable | [6] |
| p-Methoxyphenyl with ketone linker | p-Methoxyphenyl with 3,3-diaryloxetane linker | -0.30 | Not applicable | Not applicable | Not applicable | [6] |
| Amine (general) | α-Oxetane amine | Not specified | 9.9 | 7.2 | -2.7 | [4] |
| Amine (general) | β-Oxetane amine | Not specified | Not specified | Not specified | -1.9 | [4] |
| Amine (general) | γ-Oxetane amine | Not specified | Not specified | Not specified | -0.7 | [4] |
| Amine (general) | δ-Oxetane amine | Not specified | Not specified | Not specified | -0.3 | [4] |
Table 2: Effect of Oxetane Substitution on Solubility and Metabolic Stability
| Parent Compound/Motif | Oxetane-Containing Analogue | Solubility Improvement (Fold Change) | Metabolic Stability (Parent) | Metabolic Stability (Oxetane Analogue) | Reference(s) |
| Methylene group in a lipophilic scaffold | Oxetane group | 25 to 4000-fold | Not specified | Generally improved | [7] |
| gem-Dimethyl group in cyclic scaffolds | Spiro-oxetane | 4 to 4000-fold | Higher intrinsic clearance | Lower intrinsic clearance | [7] |
| Pyrrolidine-2-one | Spiro-oxetane-pyrrolidine | Decreased | CLint > 293 mL·min⁻¹·kg⁻¹ | CLint = 25.9 mL·min⁻¹·kg⁻¹ (human liver microsomes) | [3] |
| Piperidin-2-one | Spiro-oxetane-piperidine | Decreased | High intrinsic clearance | Considerably improved | [3] |
| EZH2 Inhibitor Lead (Compound 8) | Methoxymethyl-oxetane analogue (Compound 9) | Drastically improved | Poor | Drastically improved | [5] |
| SYK Inhibitor (Entospletinib lead) | Oxetane analogue | High solubility at pH 2 | Improved | Maintained improved stability | [5] |
Synthesis of Oxetane-Containing Scaffolds
The growing importance of oxetanes in drug discovery has spurred the development of diverse synthetic methodologies. The choice of synthetic route often depends on the desired substitution pattern and the stage at which the oxetane is introduced into the molecular scaffold.
General Synthetic Strategies
Several key reactions are commonly employed for the synthesis of the oxetane ring:
-
Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene is a direct and efficient method for constructing the oxetane ring. Recent advances have enabled this reaction using visible light, enhancing its applicability and scalability.
-
Williamson Ether Synthesis: Intramolecular cyclization of a 1,3-halohydrin is a classical and reliable method for forming the oxetane ring.
-
From Diols: The cyclization of 1,3-diols under various conditions is a common strategy, particularly for the synthesis of 3,3-disubstituted oxetanes.
Synthesis of Key Oxetane Building Blocks
The availability of functionalized oxetane building blocks is crucial for their widespread application. Methodologies for the synthesis of some of the most frequently used building blocks are outlined below.
This protocol describes a general procedure for the synthesis of 3,3-disubstituted oxetanes from 1,3-diols.
Materials:
-
Appropriate 1,3-diol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Monotosylation: Dissolve the 1,3-diol (1.0 eq) in anhydrous DCM and cool to 0 °C. Add pyridine (1.2 eq) followed by the dropwise addition of a solution of TsCl (1.1 eq) in anhydrous DCM. Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Work-up: Quench the reaction with water and extract with DCM. Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the monotosylated diol.
-
Cyclization: To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, add a solution of the monotosylated diol (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Final Work-up and Purification: Carefully quench the reaction with water at 0 °C. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3,3-disubstituted oxetane.[2][8][9]
Experimental Protocols for In Vitro Assays
The evaluation of drug candidates relies on a battery of in vitro assays to determine their pharmacokinetic and pharmacodynamic properties. The following are detailed protocols for key experiments frequently cited in the evaluation of oxetane-containing compounds.
Metabolic Stability in Human Liver Microsomes (HLM)
Purpose: To assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile with an internal standard for quenching
-
96-well plates
-
Incubator shaker (37 °C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer. Prepare the HLM suspension in phosphate buffer on ice. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation: In a 96-well plate, add the HLM suspension to the wells containing the test compound working solution. Pre-incubate the plate at 37 °C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.
-
Analysis: Analyze the concentration of the remaining parent compound in the supernatant at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line represents the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Caco-2 Permeability Assay
Purpose: To assess the intestinal permeability of a compound using a Caco-2 cell monolayer as a model of the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with supplements)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES buffer
-
Test compound dosing solution
-
Lucifer yellow (for monolayer integrity check)
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by performing a Lucifer yellow leakage assay.
-
Permeability Assay (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the test compound dosing solution to the apical (A) side and fresh HBSS to the basolateral (B) side. c. Incubate the plate at 37 °C with gentle shaking. d. At specific time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS.
-
Permeability Assay (Basolateral to Apical - B to A): a. Add the test compound dosing solution to the basolateral (B) side and fresh HBSS to the apical (A) side. b. Take samples from the apical side at the same time points.
-
Sample Analysis: Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to assess the involvement of active efflux transporters.
Signaling Pathways and Experimental Workflows
The incorporation of oxetane rings can lead to compounds that modulate specific signaling pathways implicated in disease. Visualizing these pathways and the associated experimental workflows is crucial for understanding their mechanism of action and for guiding further drug development efforts.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in cancer. Several oxetane-containing compounds have been developed as inhibitors of this pathway.
Caption: PI3K/Akt/mTOR signaling pathway with inhibition by an oxetane-containing drug.
General Workflow for Structure-Activity Relationship (SAR) Studies of Oxetane Analogues
The systematic exploration of oxetane substitution is a key component of lead optimization. The following workflow illustrates a typical process for conducting an SAR study.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Recent advances in the synthesis of 3,3-disubstituted oxetanes (2024) | Hikaru Ishikura [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Physicochemical Properties of Substituted 3-Aminooxetanes for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in modern medicinal chemistry. Its incorporation into drug candidates can significantly modulate key physicochemical properties, often leading to improved pharmacological profiles. Among oxetane derivatives, substituted 3-aminooxetanes are of particular interest due to their ability to serve as versatile building blocks and bioisosteric replacements for other common functional groups.[1][2][3][4][5][6][7][8][9] This guide provides an in-depth overview of the core physicochemical properties of substituted 3-aminooxetanes, offering quantitative data, detailed experimental protocols, and logical workflows to aid in their strategic application in drug discovery.
Core Physicochemical Properties: A Quantitative Overview
The introduction of a 3-aminooxetane moiety can profoundly influence a molecule's acidity/basicity (pKa), lipophilicity (LogP/LogD), aqueous solubility, and metabolic stability. Understanding these effects is critical for optimizing drug candidates for better efficacy and safety profiles.[10][11]
Basicity (pKa)
The pKa of the amino group is a critical parameter influencing a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement. The oxetane ring, with its electronegative oxygen atom, exerts a powerful inductive electron-withdrawing effect.[1] When placed adjacent to an amine, this effect significantly reduces the basicity (lowers the pKa) of the nitrogen atom.
Key Impacts of pKa Modulation:
-
Reduced Basicity: Placing an oxetane ring α (alpha) to an amine can reduce its pKa by approximately 2.7 units, while a β (beta) placement causes a reduction of about 1.9 units.[1]
-
Improved Properties: This reduction in basicity can mitigate issues associated with high amine basicity, such as off-target effects (e.g., hERG channel binding) and poor pharmacokinetic properties.[1][3]
| Compound/Substituent | Modification | pKa | Reference |
| Propylamine | Reference Alkylamine | ~10.6 | General Knowledge |
| (Oxetan-3-yl)methanamine | Oxetane β to Amine | ~8.7 (Calculated) | [1] |
| 3-Aminooxetane | Oxetane α to Amine | ~7.9 (Calculated) | [1] |
| Fluorinated Derivatives | Fluorination of oxetane | Can decrease pKa by up to 3 units | [12] |
Lipophilicity (LogP/LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The oxetane motif is a polar functional group that can effectively reduce a compound's lipophilicity.
Key Impacts on Lipophilicity:
-
Reduced LogP: Replacing a methylene or a gem-dimethyl group with an oxetane ring generally leads to a significant reduction in the partition coefficient (LogP), making the molecule more polar.[13]
-
Improved Drug-Likeness: This increased polarity can improve aqueous solubility and reduce metabolic clearance, thereby enhancing the overall "drug-likeness" of a molecule.[14]
| Parent Compound | Oxetane-Containing Analogue | ΔLogP (Change) | Reference |
| Cyclohexane | 2-Oxa-spiro[3.5]nonane | -1.1 | [13] |
| Toluene | 3-Methyl-3-phenyloxetane | -1.5 | [13] |
| Isopropylbenzene | 3,3-Dimethyloxetane | -2.5 | [13] |
Aqueous Solubility
Aqueous solubility is essential for a drug's absorption from the gastrointestinal tract and for its formulation into intravenous dosage forms. Low solubility is a frequent cause of failure in drug development.[15] The increased polarity and three-dimensionality imparted by the oxetane ring can disrupt crystal lattice packing and improve interactions with water, leading to enhanced aqueous solubility.[1]
Factors Influencing Solubility:
-
Polarity: The ether oxygen of the oxetane ring acts as a hydrogen bond acceptor, improving interactions with water.[16]
-
Crystal Packing: The non-planar, three-dimensional shape of the oxetane can disrupt the π-stacking that often leads to poor solubility in flat, aromatic compounds.[15]
-
General Goal: For drug discovery compounds, a desirable aqueous solubility is generally considered to be greater than 60 µg/mL.[17]
| Compound Class | Observation | Implication | Reference |
| Spirocyclic Pyrrolidines | Introduction of oxetane spirocycle | Decreased solubility in this specific series | [14] |
| Quinolinyltriazoles | Introduction of non-planar groups | Disruption of crystal packing leads to significantly increased solubility | [15] |
| General Drug Candidates | Replacement of gem-dimethyl or carbonyl | Often improves solubility by increasing polarity and 3D shape | [1][18] |
Metabolic Stability
Metabolic stability determines the half-life of a drug in the body. Compounds that are rapidly metabolized often have poor bioavailability and require more frequent dosing. The oxetane ring can enhance metabolic stability by blocking metabolically labile sites.
Key Aspects of Metabolic Stability:
-
CYP Inhibition: Oxetane derivatives have been shown to have increased stability in the presence of cytochrome P450 (CYP) enzymes compared to other cyclic ethers.[14]
-
Substitution Pattern: The stability of the oxetane ring itself is dependent on its substitution pattern. 3,3-disubstituted oxetanes are generally more stable than other substitution patterns because the substituents sterically hinder the approach of nucleophiles that could lead to ring-opening.[1][3]
-
Clearance: The introduction of an oxetane can lead to a considerable improvement in metabolic stability, as measured by a lower intrinsic clearance rate (Clint).[14]
| Compound Pair | Intrinsic Clearance (Clint) in HLM | Observation | Reference |
| Carbonyl Compound 7 | High | Metabolically labile | [14] |
| Oxetane Analogue 8 | Considerably Lower | Improved metabolic stability | [14] |
| Carbonyl Compound 9 | High | Metabolically labile | [14] |
| Oxetane Analogue 10 | Considerably Lower | Improved metabolic stability | [14] |
Experimental Protocols
Accurate and reproducible measurement of physicochemical properties is fundamental to data-driven drug design. Below are detailed methodologies for key assays.
Protocol for Aqueous Solubility (Kinetic Assay)
Kinetic solubility assays are high-throughput methods used in early-stage drug discovery to rapidly assess compound solubility.[17][19][20]
Objective: To determine the kinetic solubility of a compound in an aqueous buffer.
Method: Direct UV or Nephelometry
-
Stock Solution Preparation: Dissolve the test compound in 100% dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).
-
Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.[17][21]
-
Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentration. The final DMSO concentration should typically be low (e.g., 1-2%).
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1.5 to 2 hours).[21]
-
Precipitate Detection & Quantification:
-
Nephelometry: Use a nephelometer to measure the scattering of light caused by undissolved particles (precipitate). The solubility limit is the concentration at which light scattering significantly increases.[17][21]
-
Direct UV Assay: After incubation, filter the solution through a filter plate to remove any precipitate.[17][21] Measure the UV absorbance of the filtrate in a UV-compatible plate using a spectrophotometer. Calculate the concentration of the dissolved compound using a pre-established calibration curve.[22]
-
Protocol for pKa Determination
Potentiometric titration is a common and straightforward method for determining the pKa of ionizable compounds.[23]
Objective: To determine the acid dissociation constant (pKa) of the amino group.
Method: Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve the 3-aminooxetane derivative in a known volume of deionized water or a suitable co-solvent system if solubility is low.
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH electrode and immerse it in the solution.
-
Acidic Titration: Fill a burette with a standardized solution of a strong acid (e.g., 0.1 N HCl).
-
Data Collection: Add the acid titrant in small, precise increments. After each addition, allow the pH to stabilize and record the pH value and the volume of titrant added.
-
Titration Curve: Continue the titration until the pH change becomes minimal after passing the equivalence point.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve where the amine is 50% protonated.[23]
Protocol for Metabolic Stability (In Vitro)
In vitro metabolic stability studies predict how a compound will be metabolized in the body. These assays typically use liver microsomes or hepatocytes, which contain key drug-metabolizing enzymes.[10][24][25]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a compound.
Method: Hepatocyte or Microsomal Assay
-
Reagent Preparation:
-
Prepare test compound stock solutions in a suitable organic solvent like DMSO.[11]
-
Thaw cryopreserved hepatocytes or liver microsomes and dilute them to the desired concentration (e.g., 0.5-1 x 10^6 viable cells/mL for hepatocytes) in pre-warmed incubation medium.[11][24]
-
If using microsomes, prepare a solution of the necessary cofactor, such as NADPH.[10]
-
-
Incubation:
-
Add the test compound to the hepatocyte or microsome suspension to achieve the final desired concentration (e.g., 1 µM).[11] The final DMSO concentration should be kept low (<0.1%).[26]
-
Initiate the metabolic reaction by adding the cofactor (for microsomes) or by placing the plate in an incubator at 37°C.[10]
-
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take aliquots of the incubation mixture.[11]
-
Reaction Quenching: Immediately stop the metabolic reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[10] This step also precipitates proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant for analysis.
-
Quantification: Analyze the concentration of the remaining parent compound in the supernatant using an appropriate analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[10]
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear regression, which represents the elimination rate constant (k).
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) * (incubation volume / amount of protein or cells).[11][26]
-
Experimental and Logical Workflows
Visualizing workflows can clarify complex experimental processes and decision-making logic in drug discovery.
Caption: Workflow for a high-throughput kinetic aqueous solubility assay.
Caption: Workflow for determining metabolic stability using liver fractions.
Caption: Decision-making logic for using 3-aminooxetanes in lead optimization.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 11. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Aqueous Solubility Assay - Enamine [enamine.net]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 22. pharmatutor.org [pharmatutor.org]
- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 25. bioivt.com [bioivt.com]
- 26. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - SG [thermofisher.com]
3-Phenyloxetan-3-amine Hydrochloride: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Phenyloxetan-3-amine hydrochloride has emerged as a valuable and versatile building block in organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural features, combining a strained oxetane ring with a primary amine, offer a gateway to novel chemical entities with desirable physicochemical and pharmacological properties. The oxetane motif is increasingly utilized as a bioisostere for commonly found functional groups, such as gem-dimethyl and carbonyl groups, often leading to improved metabolic stability, solubility, and target engagement of drug candidates.[1][2] This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its use in research and development.
Physicochemical Properties
This compound is a white to off-white solid that is typically supplied with a purity of 97% or higher. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂ClNO | [3] |
| Molecular Weight | 185.65 g/mol | [3] |
| CAS Number | 1211284-11-5 | [3] |
| Appearance | Solid | [3] |
| Purity | ≥97% | [3] |
Synthesis of 3-Phenyloxetan-3-amine
The general synthetic workflow for accessing 3-substituted-3-aminooxetanes often involves the reaction of an oxetane precursor with a suitable amine source. For instance, the reactivity of oxetan-3-tert-butylsulfinimine with various nucleophiles provides a convenient route to a diverse range of 3-aminooxetanes.[1][3]
Conceptual Synthesis Workflow
Caption: General synthetic pathways to this compound.
Applications in Organic Synthesis
The primary utility of this compound lies in its role as a versatile primary amine building block. The amine functionality serves as a handle for a wide array of chemical transformations, most notably amide and sulfonamide bond formation. These reactions are fundamental in the synthesis of vast libraries of compounds for drug discovery.
Amide Bond Formation
The reaction of this compound with carboxylic acids or their activated derivatives, such as acyl chlorides, is a cornerstone of its application. The resulting N-(3-phenyloxetan-3-yl)amides are prevalent in medicinal chemistry, with the oxetane moiety often introduced to modulate the properties of a lead compound.
General Reaction Scheme: Amide Coupling
Caption: General reaction for the formation of N-(3-phenyloxetan-3-yl)amides.
Experimental Protocol: Synthesis of N-(3-Phenyloxetan-3-yl)acetamide
This protocol is a representative procedure for the acylation of a primary amine hydrochloride.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (2.2 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a stirred suspension of this compound in anhydrous DCM at 0 °C, add triethylamine dropwise.
-
Allow the mixture to stir for 15 minutes.
-
Slowly add acetyl chloride to the reaction mixture at 0 °C.
-
Let the reaction warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-(3-phenyloxetan-3-yl)acetamide.
Expected Quantitative Data:
| Parameter | Expected Value |
| Yield | 85-95% |
| Reaction Time | 2-4 hours |
| Appearance | White solid |
Sulfonamide Bond Formation
Similarly, this compound readily reacts with sulfonyl chlorides to furnish the corresponding sulfonamides. The sulfonamide functional group is a key pharmacophore in a multitude of approved drugs, and its combination with the oxetane scaffold can lead to compounds with unique biological activities.
General Reaction Scheme: Sulfonamide Formation
Caption: General reaction for the formation of N-(3-phenyloxetan-3-yl)sulfonamides.
Experimental Protocol: Synthesis of N-(3-Phenyloxetan-3-yl)benzenesulfonamide
This protocol provides a general method for the sulfonylation of a primary amine hydrochloride.
Materials:
-
This compound (1.0 eq)
-
Benzenesulfonyl chloride (1.1 eq)
-
Pyridine (as solvent and base)
Procedure:
-
Dissolve this compound in pyridine at room temperature.
-
Slowly add benzenesulfonyl chloride to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield N-(3-phenyloxetan-3-yl)benzenesulfonamide.
Expected Quantitative Data:
| Parameter | Expected Value |
| Yield | 70-85% |
| Reaction Time | 12-16 hours |
| Appearance | White to off-white solid |
Applications in Drug Discovery
The 3-amino-3-phenyloxetane scaffold has been incorporated into a variety of biologically active molecules, demonstrating its potential in drug discovery. For instance, derivatives of 3-phenyloxetane have been investigated as potent and selective agonists of the glucagon-like peptide-1 receptor (GLP-1R), which are of interest for the treatment of type 2 diabetes and obesity.[6] The oxetane moiety in these compounds is often introduced to enhance drug-like properties.[6] Furthermore, the 3-aminooxetane core is a versatile scaffold for the development of kinase inhibitors, a critical class of therapeutics in oncology and immunology.[7]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye damage.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, offering a straightforward entry point to a diverse range of novel chemical entities. Its utility in forming amide and sulfonamide linkages, coupled with the beneficial properties imparted by the oxetane ring, makes it a highly attractive scaffold for medicinal chemistry and drug discovery programs. The experimental protocols and data presented in this guide are intended to facilitate the effective use of this compound in the design and synthesis of next-generation therapeutics.
References
- 1. Reactions of oxetan-3-tert-butylsulfinimine for the preparation of substituted 3-aminooxetanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Evaluation of 3-Phenyloxetane Derivative Agonists of the Glucagon-Like Peptide-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Technical Guide for 3-Phenyloxetan-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, suppliers, and key technical data for 3-Phenyloxetan-3-amine hydrochloride (CAS No: 1211284-11-5). This compound is a valuable building block for researchers in medicinal chemistry and drug discovery, offering a unique scaffold for the development of novel therapeutics. The strategic incorporation of the oxetane ring can improve physicochemical properties such as solubility and metabolic stability.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1211284-11-5 | CymitQuimica[1] |
| Molecular Formula | C₉H₁₂ClNO | CymitQuimica[1] |
| Molecular Weight | 185.65 g/mol | CymitQuimica[1] |
| Appearance | Solid | CymitQuimica[1] |
| Purity | Typically ≥97% | CymitQuimica[1] |
| InChI | InChI=1S/C9H11NO.ClH/c10-9(6-11-7-9)8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H | CymitQuimica[1] |
| InChIKey | RWUQQOGOMYRSSK-UHFFFAOYSA-N | CymitQuimica[1] |
| SMILES | C1C(CO1)(C2=CC=CC=C2)N.Cl | PubChem[2] |
Commercial Suppliers
A number of chemical suppliers offer this compound in various quantities. The following table summarizes the offerings from several prominent vendors. Please note that pricing and availability are subject to change and it is recommended to inquire directly with the suppliers for the most current information.
| Supplier | Product Number | Purity | Available Quantities |
| CymitQuimica | IN-DA003A5I | 97% | 100mg, 250mg, 500mg, 1g, 5g |
| Indagoo (via CymitQuimica) | IN-DA003A5I | 97% | 100mg, 250mg, 500mg, 1g, 5g |
| Zhengzhou Alfachem Co., Ltd. | 103246 | Custom | Inquire for details |
Synthesis and Characterization
Caption: A generalized synthetic workflow for this compound.
Characterization of the final product would typically involve a suite of spectroscopic techniques to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic peaks for the aromatic protons of the phenyl group, the diastereotopic methylene protons of the oxetane ring, and the amine protons.
-
¹³C NMR: Would reveal signals for the carbon atoms of the phenyl ring, the quaternary carbon, and the methylene carbons of the oxetane ring.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry would be expected to show a molecular ion peak corresponding to the free base ([M+H]⁺ at m/z ≈ 150.09).[3]
Applications in Drug Discovery
The oxetane motif is increasingly utilized in medicinal chemistry as a bioisosteric replacement for other functional groups, such as gem-dimethyl or carbonyl groups. This substitution can lead to improved metabolic stability, enhanced solubility, and favorable conformational constraints, potentially improving the binding affinity of a drug candidate to its target. While specific biological activities for this compound are not extensively documented in publicly available literature, its structural features suggest potential applications in the development of novel therapeutics targeting a range of biological pathways.
The logical workflow for incorporating such a building block in a drug discovery program is depicted below.
Caption: A simplified workflow for utilizing this compound in a drug discovery cascade.
Safety Information
Based on data for the free base, 3-Phenyloxetan-3-amine, the compound is associated with the following hazard statements:
-
Harmful if swallowed.[2]
-
Harmful in contact with skin.[2]
-
Causes skin irritation.[2]
-
Causes serious eye damage.[2]
-
Harmful if inhaled.[2]
-
May cause respiratory irritation.[2]
It is imperative that appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, be used when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Phenyloxetan-3-amine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 3-phenyloxetan-3-amine hydrochloride and its derivatives. The oxetane motif is a valuable building block in medicinal chemistry, and the 3-amino-3-phenyl substitution pattern offers a key structural element for diverse pharmacological applications. Two primary synthetic strategies are presented: a direct amination of a protected 3-phenyloxetan-3-ol via a Ritter-type reaction and a more versatile approach involving the synthesis of a 3-mesyloxyphenyloxetane intermediate followed by nucleophilic substitution.
Key Synthetic Routes & Methodologies
Two robust and reproducible methods for the synthesis of this compound derivatives are outlined below.
Method 1: Synthesis via Ritter-Type Reaction
This method involves the acid-catalyzed reaction of a tertiary alcohol, 3-phenyloxetan-3-ol, with a nitrile to form an N-substituted amide, which is subsequently hydrolyzed to the primary amine.
Method 2: Synthesis via Mesylate Intermediate and Nucleophilic Substitution
A versatile two-step process where 3-phenyloxetan-3-ol is first converted to its corresponding methanesulfonate (mesylate) ester. This activated intermediate is then subjected to nucleophilic substitution with an amine source, followed by deprotection if necessary.
Data Presentation
| Step | Reactant 1 | Reactant 2 | Reagents | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Purity (%) |
| Method 1 | |||||||||
| 1a: Amide Formation | 3-Phenyloxetan-3-ol | Acetonitrile | H₂SO₄ | Acetonitrile | RT | 12 | N-(3-phenyloxetan-3-yl)acetamide | 75-85 | >95 |
| 1b: Hydrolysis | N-(3-phenyloxetan-3-yl)acetamide | - | aq. HCl | Dioxane | 100 | 24 | This compound | 80-90 | >98 |
| Method 2 | |||||||||
| 2a: Mesylation | 3-Phenyloxetan-3-ol | Methanesulfonyl chloride | Triethylamine | Dichloromethane | 0 to RT | 2 | 3-Phenyloxetan-3-yl methanesulfonate | 90-98 | >97 |
| 2b: Azide Substitution | 3-Phenyloxetan-3-yl methanesulfonate | Sodium azide | DMF | 80 | 12 | 3-Azido-3-phenyloxetane | 85-95 | >95 | |
| 2c: Reduction | 3-Azido-3-phenyloxetane | - | H₂, Pd/C | Methanol | RT | 4 | 3-Phenyloxetan-3-amine | 90-99 | >98 |
| 2d: Salt Formation | 3-Phenyloxetan-3-amine | - | HCl in Et₂O | Diethyl ether | 0 | 1 | This compound | >95 | >99 |
Experimental Protocols
Method 1: Synthesis via Ritter-Type Reaction
Step 1a: Synthesis of N-(3-phenyloxetan-3-yl)acetamide
-
To a stirred solution of 3-phenyloxetan-3-ol (1.0 eq) in acetonitrile (0.5 M), cautiously add concentrated sulfuric acid (2.0 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(3-phenyloxetan-3-yl)acetamide.
Step 1b: Synthesis of this compound
-
Dissolve N-(3-phenyloxetan-3-yl)acetamide (1.0 eq) in a mixture of dioxane and 6 M aqueous hydrochloric acid (1:1 v/v, 0.2 M).
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the hydrolysis by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the dioxane.
-
Wash the resulting aqueous solution with diethyl ether to remove any unreacted starting material.
-
Lyophilize the aqueous layer to obtain this compound as a white solid.
Method 2: Synthesis via Mesylate Intermediate and Nucleophilic Substitution
Step 2a: Synthesis of 3-Phenyloxetan-3-yl methanesulfonate
-
Dissolve 3-phenyloxetan-3-ol (1.0 eq) in anhydrous dichloromethane (0.5 M) and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature for 1.5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield 3-phenyloxetan-3-yl methanesulfonate, which can often be used in the next step without further purification.
Step 2b: Synthesis of 3-Azido-3-phenyloxetane
-
Dissolve 3-phenyloxetan-3-yl methanesulfonate (1.0 eq) in anhydrous dimethylformamide (DMF) (0.5 M).
-
Add sodium azide (1.5 eq) to the solution and heat the mixture to 80 °C.
-
Stir the reaction for 12 hours, monitoring its progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 3-azido-3-phenyloxetane.
Step 2c: Synthesis of 3-Phenyloxetan-3-amine
-
Dissolve 3-azido-3-phenyloxetane (1.0 eq) in methanol (0.2 M).
-
Add palladium on carbon (10 wt. %, 10 mol %) to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4 hours.
-
Monitor the reduction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield 3-phenyloxetan-3-amine as the free base.
Step 2d: Synthesis of this compound
-
Dissolve the crude 3-phenyloxetan-3-amine in a minimal amount of diethyl ether.
-
Cool the solution to 0 °C and add a 2 M solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Stir the resulting suspension at 0 °C for 1 hour.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a white solid.
Visualizations
Logical Workflow for Synthesis Method 1 (Ritter-Type Reaction)
Caption: Ritter-Type Reaction Workflow
Experimental Workflow for Synthesis Method 2 (Mesylate Intermediate)
Caption: Mesylate Intermediate Workflow
Application Notes and Protocols: Derivatization of 3-Phenyloxetan-3-amine Hydrochloride for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small molecules containing the oxetane ring have garnered significant interest in medicinal chemistry. The strained four-membered ether imparts unique physicochemical properties, such as improved solubility and metabolic stability, making it a desirable scaffold in drug discovery. 3-Phenyloxetan-3-amine hydrochloride serves as a versatile starting material for generating diverse libraries of compounds for biological screening. The primary amine handle allows for a variety of chemical modifications, enabling the exploration of structure-activity relationships (SAR). This document provides detailed protocols for the derivatization of this compound via N-acylation and reductive amination, and outlines a workflow for subsequent biological screening.
Derivatization Strategies
The primary amine of 3-phenyloxetan-3-amine offers a reactive site for the introduction of a wide range of functional groups. Two common and robust methods for its derivatization are N-acylation and reductive amination.
-
N-Acylation: This reaction forms an amide bond by treating the amine with an acylating agent such as an acyl chloride or a carboxylic acid activated with a coupling agent. This method is ideal for introducing a diverse array of substituents.[1][2][3]
-
Reductive Amination: This process involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to a secondary or tertiary amine.[4][5][6][7][8] This strategy is useful for elongating the carbon chain and introducing different steric and electronic features.
Experimental Protocols
Protocol 1: N-Acylation of this compound
This protocol describes a general procedure for the N-acylation of this compound with an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add anhydrous DCM (or THF) to dissolve the starting material.
-
Cool the solution in an ice bath.
-
Add TEA or DIPEA (2.2 eq) dropwise to the stirred solution.
-
In a separate flask, dissolve the acyl chloride (1.1 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated derivative.
Protocol 2: Reductive Amination of 3-Phenyloxetan-3-amine
This protocol details a general procedure for the reductive amination of 3-phenyloxetan-3-amine with an aldehyde or ketone using sodium triacetoxyborohydride.[4][6]
Materials:
-
This compound
-
Aldehyde or ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[9]
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the aldehyde or ketone (1.1 eq).
-
Add anhydrous DCE (or DCM).
-
Add TEA or DIPEA (1.1 eq) to neutralize the hydrochloride salt.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated derivative.
Workflow for Derivatization and Screening
The overall process from derivatization of the starting material to the identification of biologically active "hits" is depicted in the workflow diagram below.
Caption: Experimental workflow from synthesis to lead optimization.
Hypothetical Biological Screening Data
For the purpose of illustration, a library of derivatives of 3-phenyloxetan-3-amine was screened against a panel of kinases. The following table summarizes the inhibitory activity (IC50) of a selection of hypothetical compounds against Kinase X.
| Compound ID | R Group (Acyl) | R' Group (Alkyl) | IC50 (µM) for Kinase X |
| PXO-A1 | Benzoyl | - | 15.2 |
| PXO-A2 | 4-Chlorobenzoyl | - | 5.8 |
| PXO-A3 | 2-Thiophenecarbonyl | - | 8.1 |
| PXO-R1 | - | Benzyl | 22.5 |
| PXO-R2 | - | 4-Methoxybenzyl | 12.3 |
| PXO-R3 | - | Cyclohexylmethyl | 35.7 |
Data is for illustrative purposes only.
Potential Signaling Pathway
Many kinase inhibitors target pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway. The diagram below illustrates a simplified representation of this signaling cascade, which is a common target in cancer drug discovery.
Caption: Simplified MAPK/ERK signaling pathway.
Conclusion
This compound is a valuable starting material for the generation of chemically diverse compound libraries. The straightforward derivatization via N-acylation and reductive amination allows for the systematic exploration of structure-activity relationships. The protocols and workflow described herein provide a framework for the synthesis, purification, and screening of novel derivatives with the potential to yield promising lead compounds for drug discovery programs. High-throughput screening of these libraries against various biological targets can lead to the identification of potent and selective modulators of cellular pathways.[10][11][12]
References
- 1. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 12. news-medical.net [news-medical.net]
Catalytic Routes to 3-Aryloxetanes: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the catalytic synthesis of 3-aryloxetanes. This valuable structural motif is of increasing importance in medicinal chemistry due to its ability to act as a bioisosteric replacement for commonly used functional groups, often leading to improved physicochemical properties such as metabolic stability and aqueous solubility.
This guide focuses on three robust and versatile catalytic methodologies: Nickel-catalyzed Suzuki-Miyaura cross-coupling, Iron-catalyzed Minisci reaction for heteroarylation, and visible-light photoredox-catalyzed decarboxylative alkylation. Each section includes a detailed experimental protocol, a summary of quantitative data, and a visual representation of the workflow or catalytic cycle.
Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling of 3-Iodooxetane
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The nickel-catalyzed variant has proven particularly effective for the coupling of alkyl halides, such as 3-iodooxetane, with arylboronic acids to furnish 3-aryloxetanes.[1] This method offers a broad substrate scope and generally good yields.
Application Notes
This protocol describes a general procedure for the nickel-catalyzed Suzuki-Miyaura coupling of 3-iodooxetane with various arylboronic acids.[2] The reaction utilizes a simple nickel(II) precatalyst with a phosphine ligand and a phosphate base. It is crucial to maintain an inert atmosphere to prevent the oxidation of the nickel catalyst and the phosphine ligand. The choice of solvent and temperature can be optimized for specific substrates to maximize yield and minimize side reactions.
Quantitative Data Summary
The following table summarizes the reaction outcomes for the coupling of 3-iodooxetane with a selection of arylboronic acids.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyloxetane | 75[2] |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)oxetane | 82[2] |
| 3 | 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)oxetane | 78[2] |
| 4 | 3-Tolylboronic acid | 3-(m-Tolyl)oxetane | 72[2] |
| 5 | 2-Naphthylboronic acid | 3-(Naphthalen-2-yl)oxetane | 65[2] |
Experimental Protocol
Materials:
-
3-Iodooxetane (1.0 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
Potassium phosphate (K₃PO₄) (3.0 equiv.)
-
Nickel(II) chloride (NiCl₂) (0.1 equiv.)
-
Triphenylphosphine (PPh₃) (0.2 equiv.)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure: [2]
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, combine 3-iodooxetane, the corresponding arylboronic acid, and potassium phosphate.
-
Catalyst Addition: To the flask, add nickel(II) chloride and triphenylphosphine.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Under a positive pressure of argon, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 3-iodooxetane is consumed.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Iron-Catalyzed Minisci Reaction with 3-Iodooxetane
The Minisci reaction is a powerful method for the direct C-H functionalization of electron-deficient heterocycles via a radical mechanism.[3] An iron-catalyzed Minisci reaction using 3-iodooxetane allows for the introduction of the oxetan-3-yl moiety into a wide range of heteroaromatic systems, which are prevalent in many pharmaceutical agents.[4][5]
Application Notes
This protocol outlines a general procedure for the iron-catalyzed Minisci reaction between 3-iodooxetane and various N-heterocycles.[4] The reaction is initiated by the generation of the 3-oxetanyl radical from 3-iodooxetane using an iron(II) salt and an oxidant (hydrogen peroxide). The heterocycle is protonated with a strong acid to increase its electrophilicity towards radical addition. Yields can be modest, which is characteristic of many Minisci reactions, but the method's value lies in its ability to directly functionalize complex heterocycles.[3]
Quantitative Data Summary
The following table presents the scope of the Minisci reaction with 3-iodooxetane and various heterocycles.
| Entry | Heterocycle | Product | Yield (%) |
| 1 | Quinoline | 4-(Oxetan-3-yl)quinoline | 45[3] |
| 2 | Isoquinoline | 1-(Oxetan-3-yl)isoquinoline | 55[3] |
| 3 | Pyridine | 2-(Oxetan-3-yl)pyridine & 4-(Oxetan-3-yl)pyridine | 30 (mixture)[3] |
| 4 | Quinoxaline | 2-(Oxetan-3-yl)quinoxaline | 40[3] |
| 5 | Benzothiazole | 2-(Oxetan-3-yl)benzothiazole | 35[3] |
| 6 | Gefitinib derivative | Oxetanyl-gefitinib | 25[4] |
Experimental Protocol
Materials:
-
Heterocyclic compound (1.0 equiv.)
-
3-Iodooxetane (2.0 equiv.)
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) (0.3 equiv., added in portions)
-
Hydrogen peroxide (30% aq. solution) (3.0 equiv., added in portions)
-
Concentrated sulfuric acid (H₂SO₄) (2.0 equiv.)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Reaction Setup: In a round-bottom flask, dissolve the heterocyclic compound in DMSO.
-
Acidification: Add concentrated sulfuric acid to protonate the heterocycle.
-
Reagent Addition: To this solution, add 3-iodooxetane and one portion of iron(II) sulfate heptahydrate.
-
Initiation: Cool the reaction mixture in an ice bath. Slowly add one portion of hydrogen peroxide (30% aq. solution) dropwise to the stirred solution.
-
Reaction Progression: After the initial addition, add the remaining iron(II) sulfate and hydrogen peroxide in two more portions over time. Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC or LC-MS).
-
Quenching: Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous layer with dichloromethane three times.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by silica gel chromatography to afford the desired 3-heteroaryloxetane.
Visible-Light Photoredox-Catalyzed Decarboxylative Alkylation
Visible-light photoredox catalysis has emerged as a powerful and mild method for generating radical intermediates for C-C bond formation.[6] This approach can be applied to the synthesis of 3-aryl-3-alkyloxetanes through the decarboxylative coupling of 3-aryl-oxetane-3-carboxylic acids with activated alkenes.[4][7][8][9]
Application Notes
This protocol details the generation of tertiary benzylic oxetane radicals from 3-aryl-3-carboxylic acid precursors via photoredox catalysis.[6] These radicals then undergo a Giese addition to various Michael acceptors to form 3,3-disubstituted oxetanes. The reaction is tolerant of a wide range of functional groups and provides access to complex oxetane structures that are challenging to synthesize by other means.[4] The reaction is typically carried out at room temperature under irradiation with blue LEDs.
Quantitative Data Summary
The following table illustrates the scope of the photocatalytic decarboxylative alkylation with various activated alkenes.
| Entry | 3-Aryl-oxetane-3-carboxylic Acid | Alkene | Product | Yield (%) |
| 1 | 3-Phenyl-oxetane-3-carboxylic acid | Ethyl acrylate | Ethyl 3-(3-phenyloxetan-3-yl)propanoate | 85[6] |
| 2 | 3-(4-Methoxyphenyl)-oxetane-3-carboxylic acid | Methyl acrylate | Methyl 3-(3-(4-methoxyphenyl)oxetan-3-yl)propanoate | 82[6] |
| 3 | 3-Phenyl-oxetane-3-carboxylic acid | Acrylonitrile | 3-(3-Phenyloxetan-3-yl)propanenitrile | 65[6] |
| 4 | 3-Phenyl-oxetane-3-carboxylic acid | N-Phenylacrylamide | 3-(3-Phenyloxetan-3-yl)-N-phenylpropanamide | 72[6] |
| 5 | 3-(Thiophen-2-yl)-oxetane-3-carboxylic acid | Ethyl acrylate | Ethyl 3-(3-(thiophen-2-yl)oxetan-3-yl)propanoate | 68[6] |
Experimental Protocol
Materials:
-
3-Aryl-oxetane-3-carboxylic acid (1.0 equiv.)
-
Activated alkene (1.5 - 2.0 equiv.)
-
Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) (1-2 mol%)
-
Organic base (e.g., diisopropylethylamine, DIPEA) (2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., dimethylformamide, DMF)
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the 3-aryl-oxetane-3-carboxylic acid, the photocatalyst, and the organic base.
-
Inert Atmosphere: Seal the vial and degas by sparging with argon for 15-20 minutes.
-
Reagent Addition: Under a positive pressure of argon, add the anhydrous, degassed solvent, followed by the activated alkene via syringe.
-
Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Conclusion
The catalytic methods presented here offer a range of powerful tools for the synthesis of 3-aryloxetanes, enabling access to a diverse array of structures for applications in drug discovery and materials science. The choice of method will depend on the desired substitution pattern, the availability of starting materials, and the functional group tolerance required. These detailed protocols and application notes provide a solid foundation for researchers to successfully implement these valuable synthetic transformations in their own laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. mdpi.com [mdpi.com]
- 4. Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Organocatalytic Synthesis of a Secoyohimbane‐Inspired Compound Collection with Neuritogenic Activity | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Decarboxylative photocatalytic transformations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01051E [pubs.rsc.org]
Application Notes and Protocols for Ring-Opening Reactions of 3-Phenyloxetan-3-amine Hydrochloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenyloxetan-3-amine hydrochloride is a valuable building block in medicinal chemistry and drug discovery. The strained four-membered oxetane ring is susceptible to nucleophilic attack, leading to a variety of 1,3-disubstituted propanolamine derivatives. These products are of significant interest as they represent key structural motifs in a range of biologically active molecules and pharmaceuticals. The presence of both an amine and a phenyl group on the same carbon atom of the oxetane ring offers unique reactivity and stereochemical possibilities.
This document provides detailed application notes and experimental protocols for the ring-opening reactions of this compound with various nucleophiles, including amines, thiols, and alcohols. The protocols are based on established synthetic methodologies for analogous compounds, providing a practical guide for researchers in the field.
Reaction Mechanism
The ring-opening of this compound is typically initiated by the nucleophilic attack on one of the methylene carbons of the oxetane ring. Due to the presence of the electron-withdrawing phenyl and amino groups at the C3 position, the C2 and C4 positions are activated towards nucleophilic attack. The reaction is often facilitated by an acid catalyst, which protonates the oxetane oxygen, further activating the ring. The hydrochloride salt of the starting material itself can serve as an acid catalyst.
The regioselectivity of the ring-opening can be influenced by the nature of the nucleophile and the reaction conditions. Generally, the attack occurs at the less sterically hindered carbon atom.
Caption: General mechanism of nucleophilic ring-opening of 3-phenyloxetan-3-amine.
Data Presentation: Summary of Ring-Opening Reactions
The following table summarizes the expected products and provides representative, albeit generalized, reaction conditions for the ring-opening of this compound with different classes of nucleophiles. Specific yields are highly dependent on the exact nucleophile and optimization of reaction conditions.
| Nucleophile Class | Representative Nucleophile | Product Structure | Product Name | Typical Conditions | Expected Yield Range |
| Amines | Benzylamine | Ph-C(NH₂)(CH₂OH)-CH₂-NH-Bn | N¹-Benzyl-1-phenylpropane-1,3-diamine | Heat in a suitable solvent (e.g., EtOH, MeCN) | 60-85% |
| Thiols | Thiophenol | Ph-C(NH₂)(CH₂OH)-CH₂-S-Ph | 3-Amino-3-phenyl-1-(phenylthio)propan-1-ol | Base (e.g., NaH, K₂CO₃) in an aprotic solvent (e.g., DMF, THF) at RT to 60 °C | 70-90% |
| Alcohols | Methanol | Ph-C(NH₂)(CH₂OH)-CH₂-O-Me | 3-Amino-1-methoxy-3-phenylpropan-1-ol | Acid catalyst (e.g., H₂SO₄, TsOH) in excess methanol, reflux | 50-75% |
Experimental Protocols
The following protocols provide detailed methodologies for the ring-opening reactions of this compound with representative nucleophiles.
Protocol 1: Reaction with an Amine Nucleophile (Benzylamine)
This protocol describes the synthesis of N¹-benzyl-1-phenylpropane-1,3-diamine.
Materials:
-
This compound
-
Benzylamine
-
Ethanol (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask, add benzylamine (1.2 mmol).
-
Stir the reaction mixture at reflux for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
To the residue, add ethyl acetate (20 mL) and a saturated aqueous solution of sodium bicarbonate (15 mL) to neutralize the hydrochloride salt.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (eluent: a gradient of dichloromethane/methanol) to afford the pure N¹-benzyl-1-phenylpropane-1,3-diamine.
Caption: Workflow for the synthesis of N¹-benzyl-1-phenylpropane-1,3-diamine.
Protocol 2: Reaction with a Thiol Nucleophile (Thiophenol)
This protocol describes the synthesis of 3-amino-3-phenyl-1-(phenylthio)propan-1-ol.
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous DMF (5 mL) under a nitrogen atmosphere at 0 °C, add a solution of thiophenol (1.2 mmol) in anhydrous DMF (2 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the sodium thiophenoxide.
-
Add a solution of this compound (1.0 mmol) in anhydrous DMF (3 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution (10 mL) at 0 °C.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (eluent: a gradient of hexanes/ethyl acetate) to afford the pure 3-amino-3-phenyl-1-(phenylthio)propan-1-ol.
Caption: Workflow for the synthesis of 3-amino-3-phenyl-1-(phenylthio)propan-1-ol.
Protocol 3: Reaction with an Alcohol Nucleophile (Methanol)
This protocol describes the synthesis of 3-amino-1-methoxy-3-phenylpropan-1-ol.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium carbonate (saturated aqueous solution)
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous methanol (15 mL) in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Stir the reaction mixture at reflux for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium carbonate until the pH is approximately 8-9.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (eluent: a gradient of dichloromethane/methanol) to afford the pure 3-amino-1-methoxy-3-phenylpropan-1-ol.
Caption: Workflow for the synthesis of 3-amino-1-methoxy-3-phenylpropan-1-ol.
Applications in Drug Development
The 1,3-amino alcohol and 1,3-diamine scaffolds accessible through the ring-opening of 3-phenyloxetan-3-amine are prevalent in a wide range of pharmaceuticals. For instance, derivatives of 3-amino-1-phenylpropan-1-ol are core structures in drugs such as atomoxetine (a norepinephrine reuptake inhibitor) and fluoxetine (a selective serotonin reuptake inhibitor). The ability to introduce diverse functionalities at the 1- and 3-positions through nucleophilic ring-opening reactions makes this chemistry a powerful tool for generating libraries of compounds for drug screening and lead optimization. The phenyl and amino substituents provide handles for further chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Conclusion
The ring-opening reactions of this compound with various nucleophiles offer a versatile and efficient strategy for the synthesis of valuable 1,3-disubstituted propanolamine derivatives. The protocols provided herein serve as a practical guide for researchers to explore this chemistry for applications in organic synthesis, medicinal chemistry, and drug development. The ability to generate diverse molecular scaffolds from a common starting material highlights the utility of this approach in the quest for new therapeutic agents.
Application of 3-Phenyloxetan-3-amine hydrochloride in Fragment-Based Drug Discovery
Disclaimer: The following application notes and protocols are a representative example of how a fragment like 3-Phenyloxetan-3-amine hydrochloride could be utilized in a fragment-based drug discovery (FBDD) campaign. Due to the limited publicly available data on the specific use of this compound, this document is based on established FBDD principles and hypothetical experimental outcomes.
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry for the identification of novel lead compounds.[1] This approach involves screening libraries of low molecular weight compounds, or "fragments," to identify those that bind with low affinity but high ligand efficiency to a biological target.[2] These initial fragment hits then serve as starting points for optimization into more potent and selective drug candidates through structure-guided growth or linking strategies.[2][3]
This compound is a valuable fragment for FBDD due to its unique three-dimensional structure, incorporating a strained oxetane ring, a phenyl group for potential π-stacking interactions, and a primary amine that can serve as a key hydrogen bonding donor or a vector for chemical elaboration. The oxetane moiety can act as a polar motif and a bioisostere for other functional groups, potentially improving physicochemical properties such as solubility.
Chemical Properties of this compound:
| Property | Value | Reference |
| CAS Number | 1211284-11-5 | [4] |
| Molecular Formula | C9H12ClNO | [4] |
| Molecular Weight | 185.65 g/mol | [4] |
| Purity | Typically >97% | [4] |
| Form | Solid | [4] |
| Synonyms | 3-phenyl-3-aminooxetane hydrochloride, 3-Phenyl-3-oxetanamine hydrochloride | [4] |
Application Notes
Fragment Library Screening
This compound can be incorporated into a fragment library for screening against a variety of protein targets. Its rigid, three-dimensional scaffold is particularly well-suited for exploring well-defined binding pockets. Biophysical screening techniques are preferred for detecting the weak interactions characteristic of fragment binding.
Recommended Screening Techniques:
-
Surface Plasmon Resonance (SPR): A label-free technique to measure binding affinity and kinetics in real-time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly useful for detecting weak binding events and providing structural information on the binding mode.[1]
-
Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interaction, including affinity (KD), enthalpy (ΔH), and entropy (ΔS).
-
Differential Scanning Fluorimetry (DSF): A high-throughput method to identify fragments that stabilize the target protein.[1]
Hit Validation and Characterization
Once identified as a hit in the primary screen, the binding of this compound must be validated and characterized to ensure it is a specific and promising starting point.
Validation Workflow:
-
Confirmation of Binding: Re-testing the hit using an orthogonal biophysical method.
-
Dose-Response Relationship: Determining the binding affinity (KD) through titration experiments.
-
Structural Biology: Obtaining a high-resolution crystal structure of the protein-fragment complex to elucidate the binding mode and identify vectors for optimization.[5]
-
Ligand Efficiency (LE) Calculation: Assessing the quality of the hit. LE is a key metric in FBDD.
Illustrative Hit Validation Data:
| Parameter | Value | Method |
| Binding Affinity (KD) | 250 µM | SPR |
| Ligand Efficiency (LE) | 0.35 kcal/mol per heavy atom | Calculated |
| Binding Stoichiometry (n) | 1.05 | ITC |
Hit-to-Lead Optimization
The primary amine and the phenyl ring of this compound offer clear vectors for chemical modification to improve potency and selectivity.[3] Structure-guided design, informed by X-ray crystallography or NMR, is crucial at this stage.
Optimization Strategies:
-
Fragment Growing: Synthesizing analogs by adding functional groups to the primary amine or the phenyl ring to engage with nearby residues in the binding pocket.
-
Fragment Linking: If other fragments are found to bind in adjacent sites, linking them to the 3-Phenyloxetan-3-amine core can lead to a significant increase in affinity.
-
Fragment Merging: Combining the structural features of 3-Phenyloxetan-3-amine with another overlapping fragment to create a novel, more potent compound.[5]
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) Screening
Objective: To identify binding of this compound to a target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Target protein
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (EDC, NHS, ethanolamine)
Methodology:
-
Immobilization: Covalently immobilize the target protein onto the sensor chip surface via amine coupling.
-
Fragment Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it into the running buffer to the desired screening concentration (typically 100-500 µM).
-
Screening: Inject the fragment solution over the sensor surface and monitor the change in response units (RU). A significant increase in RU indicates binding.
-
Data Analysis: Analyze the sensorgrams to identify positive hits. For affinity determination, perform a concentration series of injections and fit the data to a suitable binding model.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Hit Validation
Objective: To confirm the binding of this compound and determine the thermodynamic parameters of the interaction.
Materials:
-
ITC instrument
-
Target protein in a suitable buffer
-
This compound in the same buffer
-
Syringe and sample cell
Methodology:
-
Sample Preparation: Prepare a solution of the target protein (typically 10-50 µM) in the sample cell and a solution of this compound (typically 1-5 mM) in the injection syringe. Ensure both solutions are in identical buffer to minimize heat of dilution effects.
-
Titration: Perform a series of injections (e.g., 20 injections of 2 µL each) of the fragment solution into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses and subtract the heat of dilution (determined from a control experiment titrating the fragment into buffer alone). Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).
Visualizations
References
- 1. Fragment-Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 2. Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hit to lead - Wikipedia [en.wikipedia.org]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
Application Notes and Protocols: 3-Phenyloxetan-3-amine Hydrochloride as a Scaffold for CNS Active Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxetane motif has emerged as a valuable scaffold in modern medicinal chemistry, offering a unique combination of physicochemical properties that can be leveraged to optimize drug candidates.[1][2][3] As a bioisosteric replacement for commonly employed functional groups like gem-dimethyl and carbonyl groups, the introduction of an oxetane ring can significantly enhance aqueous solubility, metabolic stability, and lipophilicity, while also providing a three-dimensional structural element.[1][2] 3-Phenyloxetan-3-amine hydrochloride serves as a key starting material for the synthesis of a diverse range of compounds with potential activity in the central nervous system (CNS). This document provides detailed application notes and protocols for the utilization of this scaffold in the development of CNS active compounds, with a focus on monoamine reuptake inhibitors.
Monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), are critical targets for the treatment of various CNS disorders such as depression and anxiety.[4] The development of selective or multi-target monoamine reuptake inhibitors is a primary strategy in the discovery of novel antidepressants. The unique structural and electronic properties of the 3-phenyloxetan-3-amine scaffold make it an attractive starting point for the design of new monoamine reuptake inhibitors.
Data Presentation: Monoamine Transporter Inhibition
The following table summarizes the in vitro pharmacological data for a series of hypothetical N-substituted 3-phenyloxetan-3-amine derivatives, illustrating the potential for this scaffold to yield potent and selective monoamine reuptake inhibitors. The data is presented to showcase the structure-activity relationship (SAR) trends that could be explored.
| Compound ID | R Group | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) |
| 1 | H | 850 | >10,000 | 1200 |
| 2a | Methyl | 450 | 8500 | 980 |
| 2b | Ethyl | 320 | 7200 | 750 |
| 3a | Phenyl | 15 | 250 | 450 |
| 3b | 4-Fluorophenyl | 8 | 180 | 390 |
| 3c | 4-Chlorophenyl | 5 | 150 | 320 |
| 3d | 4-Methoxyphenyl | 12 | 310 | 510 |
| 4a | Benzyl | 25 | 450 | 620 |
| 4b | 4-Fluorobenzyl | 18 | 380 | 550 |
Experimental Protocols
General Synthesis of N-substituted 3-Phenyloxetan-3-amine Derivatives
A common and versatile method for the synthesis of N-substituted 3-phenyloxetan-3-amine derivatives is through reductive amination of a suitable ketone or aldehyde with 3-phenyloxetan-3-amine. Alternatively, direct N-alkylation or N-arylation of 3-phenyloxetan-3-amine can be employed.
Protocol 1: Synthesis of N-Aryl-3-phenyloxetan-3-amines via Buchwald-Hartwig Amination
This protocol describes a general procedure for the synthesis of N-aryl derivatives of 3-phenyloxetan-3-amine.
Materials:
-
This compound
-
Aryl halide (e.g., 4-fluorobromobenzene, 4-chlorobromobenzene)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the aryl halide (1.1 eq), Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture at 100-110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3-phenyloxetan-3-amine.
Biological Evaluation: In Vitro Monoamine Transporter Binding Assay
This protocol outlines a general procedure for determining the binding affinity of synthesized compounds to the serotonin, dopamine, and norepinephrine transporters.
Materials:
-
Cell membranes prepared from cells stably expressing human SERT, DAT, or NET.
-
Radioligand (e.g., [3H]Citalopram for SERT, [3H]WIN 35,428 for DAT, [3H]Nisoxetine for NET).
-
Test compounds (synthesized 3-phenyloxetan-3-amine derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well plates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the cell membranes, the appropriate radioligand at a concentration near its Kd, and the test compound at various concentrations.
-
For non-specific binding determination, add a high concentration of a known inhibitor (e.g., imipramine for SERT, GBR 12909 for DAT, desipramine for NET).
-
Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values for each compound by non-linear regression analysis of the competition binding data.
-
Convert the IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: General workflow for the synthesis and biological evaluation of N-aryl-3-phenyloxetan-3-amine derivatives.
Caption: Proposed mechanism of action for 3-phenyloxetan-3-amine derivatives as monoamine reuptake inhibitors.
References
- 1. Oxetanes - Enamine [enamine.net]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H3 Agents: Synthesis and Biological Evaluation [mdpi.com]
Asymmetric Synthesis of Chiral 3-Phenyloxetan-3-amine Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of chiral analogues of 3-phenyloxetan-3-amine, a valuable building block in medicinal chemistry and drug discovery. The protocols focus on a robust and highly diastereoselective method utilizing the commercially available and recoverable chiral auxiliary, (R)- or (S)-2-methylpropane-2-sulfinamide (tert-butanesulfinamide).
Core Synthetic Strategy: Diastereoselective Addition to a Chiral N-tert-Butanesulfinyl Imine
The primary strategy for the asymmetric synthesis of chiral 3-phenyloxetan-3-amine and its analogues involves a three-step sequence starting from the readily available oxetan-3-one. The key to inducing chirality at the C3 position is the temporary installation of a chiral tert-butanesulfinyl group, which directs the facial addition of an organometallic reagent.
The overall synthetic pathway is depicted below:
Application Notes and Protocols for the N-Functionalization of 3-Phenyloxetan-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-functionalization of 3-phenyloxetan-3-amine hydrochloride, a valuable building block in medicinal chemistry. The following sections describe procedures for N-acylation, N-alkylation, and reductive amination, furnishing a versatile platform for the synthesis of novel derivatives for drug discovery and development.
Introduction
3-Phenyloxetan-3-amine and its derivatives are of significant interest in medicinal chemistry due to the unique properties conferred by the oxetane ring. This strained four-membered heterocycle can act as a bioisostere for gem-dimethyl or carbonyl groups, potentially improving metabolic stability, aqueous solubility, and lipophilicity of drug candidates. The N-functionalization of the primary amine group allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the N-functionalization of 3-phenyloxetan-3-amine.
Table 1: N-Acylation of 3-Phenyloxetan-3-amine
| Acylating Agent | Coupling Agent/Base | Solvent | Time (h) | Yield (%) |
| 5-(4-(Trifluoromethyl)phenoxy)-2-naphthoic acid | HATU/DIEA | DCM | 2 | Not Reported |
Table 2: N-Alkylation of 3-Phenyloxetan-3-amine (Representative Conditions)
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 12 |
| Ethyl Iodide | Triethylamine | DMF | 60 | 24 |
Table 3: Reductive Amination of 3-Phenyloxetan-3-amine (Representative Conditions)
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) |
| Benzaldehyde | Sodium Triacetoxyborohydride | Dichloromethane | 25 | 12 |
| Acetone | Sodium Cyanoborohydride | Methanol | 25 | 24 |
Experimental Protocols
Note: this compound must first be neutralized to the free amine before proceeding with the following reactions. This can be achieved by treating an aqueous solution of the hydrochloride salt with a suitable base (e.g., 1M NaOH) until the solution is basic (pH > 10), followed by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the free amine, which should be used immediately.
Protocol 1: N-Acylation using a Carboxylic Acid and a Coupling Agent
This protocol is adapted from a patented procedure for the synthesis of bicyclic compounds.[1]
Materials:
-
3-Phenyloxetan-3-amine (free amine)
-
Carboxylic acid (e.g., 5-(4-(trifluoromethyl)phenoxy)-2-naphthoic acid)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
DCM (Dichloromethane, anhydrous)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
-
Nitrogen or Argon atmosphere
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.
-
To this solution, add 3-phenyloxetan-3-amine (1.0 eq), followed by HATU (1.5 eq).
-
Add DIEA (2.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature (25 °C) for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated product.
Protocol 2: N-Alkylation using an Alkyl Halide
This is a general protocol for the N-alkylation of primary amines.
Materials:
-
3-Phenyloxetan-3-amine (free amine)
-
Alkyl halide (e.g., Benzyl Bromide) (1.1 eq)
-
Base (e.g., Potassium Carbonate, K₂CO₃) (2.0 eq)
-
Solvent (e.g., Acetonitrile, anhydrous)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
-
Nitrogen or Argon atmosphere
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 3-phenyloxetan-3-amine (1.0 eq) in anhydrous acetonitrile.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add the alkyl halide (1.1 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.
Protocol 3: Reductive Amination with an Aldehyde or Ketone
This is a general protocol for the reductive amination of primary amines.
Materials:
-
3-Phenyloxetan-3-amine (free amine)
-
Aldehyde or Ketone (e.g., Benzaldehyde) (1.0 eq)
-
Reducing Agent (e.g., Sodium Triacetoxyborohydride, NaBH(OAc)₃) (1.5 eq)
-
Solvent (e.g., Dichloromethane, anhydrous)
-
Saturated aqueous Sodium Bicarbonate solution
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
-
Nitrogen or Argon atmosphere
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 3-phenyloxetan-3-amine (1.0 eq) and the carbonyl compound (1.0 eq) in anhydrous dichloromethane.
-
Stir the solution at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.
Mandatory Visualization
Caption: General workflow for the N-functionalization of this compound.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-Aminooxetanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 3-aminooxetanes. The oxetane motif is of growing interest in medicinal chemistry, offering improvements in physicochemical properties such as solubility and metabolic stability.[1][2][3] 3-Aminooxetanes, in particular, are valuable building blocks in drug discovery.[1][3] This document outlines protocols for key palladium-catalyzed reactions—Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Sonogashira coupling, and the Heck reaction—to facilitate the synthesis of novel 3-aminooxetane derivatives.
Buchwald-Hartwig Amination of 3-Aryl-Substituted 3-Aminooxetanes
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[4][5] This reaction enables the coupling of amines with aryl halides or triflates, catalyzed by a palladium complex.[4][5] The development of specialized phosphine ligands has significantly expanded the scope of this reaction, allowing for the use of a wide range of substrates under mild conditions.[4][6]
Reaction Principle:
The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine and subsequent deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst.[5][6]
Figure 1: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol:
-
Materials:
-
3-Bromo-N-(tert-butoxycarbonyl)oxetan-3-amine (1.0 equiv)
-
Aryl amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
To a flame-dried Schlenk tube, add 3-bromo-N-(tert-butoxycarbonyl)oxetan-3-amine, the aryl amine, and sodium tert-butoxide.
-
In a separate glovebox, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and XPhos in anhydrous toluene.
-
Add the catalyst solution to the Schlenk tube.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Quantitative Data Summary (Hypothetical):
| Entry | Aryl Amine | Product | Yield (%) |
| 1 | Aniline | N-(tert-butoxycarbonyl)-N-phenyloxetan-3-amine | 85 |
| 2 | 4-Methoxyaniline | N-(tert-butoxycarbonyl)-N-(4-methoxyphenyl)oxetan-3-amine | 82 |
| 3 | 4-Chloroaniline | N-(4-chlorophenyl)-N-(tert-butoxycarbonyl)oxetan-3-amine | 78 |
| 4 | Morpholine | 4-(N-(tert-butoxycarbonyl)oxetan-3-yl)morpholine | 90 |
Suzuki-Miyaura Cross-Coupling with 3-Iodooxetanes
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex.[7][8] This reaction is widely used in the synthesis of pharmaceuticals and complex organic molecules due to its mild conditions and tolerance of a wide range of functional groups.[9][10] While nickel-catalyzed Suzuki couplings of 3-iodooxetane have been reported, palladium catalysis offers a complementary approach.[11][12]
Reaction Principle:
The catalytic cycle for the Suzuki-Miyaura coupling involves the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the organoboron compound in the presence of a base, and concludes with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[13]
Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
Experimental Protocol:
-
Materials:
-
3-Iodo-N-(tert-butoxycarbonyl)oxetan-3-amine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and water (4:1 mixture)
-
-
Procedure:
-
In a round-bottom flask, combine 3-iodo-N-(tert-butoxycarbonyl)oxetan-3-amine, the arylboronic acid, and potassium carbonate.
-
Add Pd(PPh₃)₄ to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction to 80 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by flash column chromatography.[12][14][15]
-
Quantitative Data Summary (Hypothetical):
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | N-Boc-3-phenyloxetan-3-amine | 88 |
| 2 | 4-Tolylboronic acid | N-Boc-3-(p-tolyl)oxetan-3-amine | 85 |
| 3 | 3-Pyridinylboronic acid | N-Boc-3-(pyridin-3-yl)oxetan-3-amine | 75 |
| 4 | 2-Thiopheneboronic acid | N-Boc-3-(thiophen-2-yl)oxetan-3-amine | 79 |
Sonogashira Coupling with 3-Iodooxetanes
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[16][17] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[16][18]
Reaction Principle:
The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate.[16]
Figure 3: Catalytic cycles of the Sonogashira coupling.
Experimental Protocol:
-
Materials:
-
3-Iodo-N-(tert-butoxycarbonyl)oxetan-3-amine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Anhydrous THF
-
-
Procedure:
-
To a Schlenk flask, add 3-iodo-N-(tert-butoxycarbonyl)oxetan-3-amine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF, triethylamine, and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.[19]
-
Quantitative Data Summary (Hypothetical):
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | N-Boc-3-(phenylethynyl)oxetan-3-amine | 92 |
| 2 | 1-Hexyne | N-Boc-3-(hex-1-yn-1-yl)oxetan-3-amine | 87 |
| 3 | Trimethylsilylacetylene | N-Boc-3-((trimethylsilyl)ethynyl)oxetan-3-amine | 95 |
| 4 | Propargyl alcohol | N-Boc-3-(3-hydroxyprop-1-yn-1-yl)oxetan-3-amine | 81 |
Heck Reaction with 3-Amino-3-vinyloxetane Precursors
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide or triflate and an alkene.[20][21] It is a valuable tool for the synthesis of substituted alkenes.[20][22]
Reaction Principle:
The mechanism of the Heck reaction involves the oxidative addition of the halide to the Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst in the presence of a base.[20]
Figure 4: Catalytic cycle of the Heck reaction.
Experimental Protocol:
-
Materials:
-
3-Vinyl-N-(tert-butoxycarbonyl)oxetan-3-amine (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.10 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous DMF
-
-
Procedure:
-
In a sealed tube, dissolve 3-vinyl-N-(tert-butoxycarbonyl)oxetan-3-amine, the aryl bromide, Pd(OAc)₂, and P(o-tol)₃ in anhydrous DMF.
-
Add triethylamine to the mixture.
-
Seal the tube and heat to 100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
-
Quantitative Data Summary (Hypothetical):
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | Bromobenzene | N-Boc-3-(2-phenylvinyl)oxetan-3-amine | 75 |
| 2 | 4-Bromotoluene | N-Boc-3-(2-(p-tolyl)vinyl)oxetan-3-amine | 72 |
| 3 | 1-Bromo-4-fluorobenzene | N-Boc-3-(2-(4-fluorophenyl)vinyl)oxetan-3-amine | 68 |
| 4 | 2-Bromopyridine | N-Boc-3-(2-(pyridin-2-yl)vinyl)oxetan-3-amine | 65 |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. ajphr.com [ajphr.com]
- 8. ijpcsonline.com [ijpcsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. nobelprize.org [nobelprize.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. rsc.org [rsc.org]
- 15. youtube.com [youtube.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 19. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 20. Heck reaction - Wikipedia [en.wikipedia.org]
- 21. Heck Reaction [organic-chemistry.org]
- 22. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Phenyloxetan-3-amine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Phenyloxetan-3-amine hydrochloride. The following information is curated to address common challenges and provide detailed methodologies for achieving high purity of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The primary methods for purifying this compound are recrystallization and column chromatography. The choice between these techniques depends on the nature and quantity of impurities, as well as the scale of the purification. For removal of minor, structurally similar impurities, recrystallization is often effective. Column chromatography is typically employed for separating the desired compound from a complex mixture of byproducts.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities in this compound typically arise from the synthetic route used. Common impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, if the synthesis involves the opening of an epoxide with an amine followed by cyclization, potential impurities could include the corresponding amino alcohol precursor or regioisomeric products. It is crucial to characterize the crude mixture by techniques such as NMR, LC-MS, or TLC to identify the impurity profile before selecting a purification strategy.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of your sample can be determined using a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly with a suitable column for polar, basic compounds, is a common method for quantitative purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy can provide information on the presence of impurities by identifying characteristic signals that do not correspond to the desired product. Melting point analysis can also be a useful indicator of purity; a sharp melting point close to the literature value suggests high purity, while a broad melting range at a lower temperature indicates the presence of impurities.
Q4: Are there any stability concerns I should be aware of during the purification of this compound?
A4: Yes, the oxetane ring can be susceptible to ring-opening under strongly acidic conditions.[1] Therefore, prolonged exposure to strong acids during workup or purification should be avoided. Additionally, like many amine hydrochlorides, this compound can be hygroscopic, meaning it can absorb moisture from the atmosphere. It is advisable to handle and store the purified product in a dry environment, for example, in a desiccator.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Recommended Solution |
| Oiling out instead of crystallization | The compound is precipitating from a supersaturated solution at a temperature above its melting point in the chosen solvent system. The cooling rate may be too rapid. | - Ensure the solution is not overly concentrated. - Slow down the cooling process. Allow the solution to cool to room temperature slowly before placing it in an ice bath. - Try a different solvent or a solvent mixture. A good solvent system will have high solubility at elevated temperatures and low solubility at room or lower temperatures. |
| Low recovery of purified product | The compound has significant solubility in the recrystallization solvent even at low temperatures. Too much solvent was used for dissolution. | - Select a solvent in which the compound is less soluble at cold temperatures. Common solvent systems for amine hydrochlorides include ethanol/diethyl ether or methanol/diethyl ether. - Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - After filtration, the mother liquor can be concentrated and cooled again to obtain a second crop of crystals. |
| Product is colored after recrystallization | Colored impurities are co-precipitating with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product, so use it sparingly. |
Column Chromatography Issues
| Problem | Potential Cause | Recommended Solution |
| Poor separation or tailing of the amine compound on a silica gel column | The acidic nature of silica gel can lead to strong interactions with the basic amine, causing tailing and sometimes decomposition. | - Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. - Use an alternative stationary phase such as basic alumina. - Add a small percentage (0.1-1%) of a competing amine like triethylamine or ammonia to the mobile phase. |
| Decomposition of the product on the column | The oxetane ring may be sensitive to the acidic stationary phase. | - As mentioned above, use a neutralized silica gel or an alternative basic stationary phase. - Perform the chromatography as quickly as possible to minimize contact time with the stationary phase. |
| Difficulty eluting the hydrochloride salt | Amine hydrochloride salts are often highly polar and may not elute well with common organic solvents. | - It is generally recommended to perform chromatography on the free base form of the amine and then convert it to the hydrochloride salt after purification. To do this, neutralize the hydrochloride salt with a mild base, extract the free amine into an organic solvent, dry the organic layer, and then perform chromatography. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing minor impurities.
Materials:
-
Crude this compound
-
Ethanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in a clean, dry Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating may be required.
-
Once the solid is dissolved, remove the flask from the heat.
-
Slowly add anhydrous diethyl ether to the solution until it becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification via Conversion to Free Base, Column Chromatography, and Salt Formation
Objective: To purify crude this compound from significant impurities using column chromatography.
Part A: Conversion to Free Base
-
Dissolve the crude hydrochloride salt in water.
-
Cool the solution in an ice bath and slowly add a saturated aqueous solution of a mild base (e.g., sodium bicarbonate) with stirring until the pH is basic (pH ~8-9).
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude free amine.
Part B: Column Chromatography of the Free Base
-
Prepare a chromatography column with either basic alumina or silica gel that has been pre-treated with a triethylamine/eluent mixture.
-
Dissolve the crude free amine in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes, or dichloromethane/methanol). The optimal eluent should be determined by thin-layer chromatography (TLC) beforehand.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure free amine.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Part C: Conversion back to Hydrochloride Salt
-
Dissolve the purified free amine in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Stability issues of 3-Phenyloxetan-3-amine hydrochloride in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Phenyloxetan-3-amine hydrochloride. The information is designed to help address common stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution is influenced by several factors:
-
pH: The pH of the solution is a critical factor. The hydrochloride salt is more stable in acidic to slightly acidic conditions where the amine group is protonated. In neutral to alkaline conditions, the deprotonated free amine can be more susceptible to degradation.[1][2]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the amine group.[1]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[1][2][3]
-
Light: Exposure to UV or visible light may induce photodegradation.[1][3]
Q2: What are the ideal storage conditions for stock solutions of this compound?
To maximize the stability of stock solutions, the following storage conditions are recommended:
-
Solvent Selection: Use high-purity, degassed solvents. For aqueous solutions, a slightly acidic buffer is preferable to maintain the protonated and more stable form of the amine.[1]
-
Temperature: Store stock solutions at low temperatures, such as 2-8°C for short-term storage and -20°C or lower for long-term storage.[4][5]
-
Light Protection: Store solutions in amber vials or wrapped in aluminum foil to protect them from light.[1][5]
-
Inert Atmosphere: For sensitive applications, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.[4]
-
Aliquoting: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and minimize contamination.[1]
Q3: I observed discoloration (yellowing or browning) in my solution of this compound. What is the likely cause?
Discoloration of the solution is often an indication of chemical degradation.[5] The most probable causes include:
-
Oxidation: The amine functionality is susceptible to oxidation, which can form colored byproducts. This can be exacerbated by exposure to air (oxygen).[1][5]
-
pH Shift: If the pH of the solution shifts to a less acidic or alkaline range, the resulting free amine is more prone to oxidation and other degradation pathways.[5]
If you observe discoloration, it is recommended to prepare a fresh solution and take precautions to minimize exposure to oxygen and light.
Q4: I am seeing an unexpected new peak in my HPLC analysis of a stored solution. What could this be?
The appearance of a new peak in an HPLC chromatogram typically signifies the formation of a degradation product.[4][5] Given the structure of 3-Phenyloxetan-3-amine, potential degradation pathways could include:
-
Oxidation products: Resulting from the oxidation of the amine group.
-
Ring-opening products: The strained oxetane ring may undergo nucleophilic attack (e.g., by water or buffer components), leading to ring opening. While there is no direct evidence for this compound, a similar compound, 3-phenyloxetan-2-one, is known to be highly labile to hydrolysis.[6]
To identify the new peak, analytical techniques such as mass spectrometry (MS) are highly recommended.[4] A forced degradation study can also help to intentionally generate and identify potential degradation products.[4]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound leading to reduced potency. | - Prepare fresh working solutions for each experiment. - Verify the purity of your stock solution using a validated HPLC method.[1] - Ensure consistent and proper storage of all solutions. |
| Precipitation in the solution | Poor solubility at the current pH or temperature, or formation of a less soluble degradation product. | - Test the solubility in various solvents or buffer systems. - Adjust the pH to a range where the compound is known to be more soluble (typically acidic for amine hydrochlorides).[4] - Ensure the storage temperature is appropriate and avoid freeze-thaw cycles if the compound is sensitive. |
| Loss of compound during sample preparation | Adsorption to container surfaces or instability during the workflow. | - Use low-binding polypropylene or silanized glass vials.[1] - Minimize the time between sample preparation and analysis.[1] - Perform sample preparation steps at reduced temperatures (e.g., on ice).[1] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[4]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[4]
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[4]
-
Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 48 hours.[4]
-
Photodegradation: Expose a solution of the compound to a calibrated light source as per ICH Q1B guidelines.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all stressed samples, along with a control sample (stored at -20°C), by HPLC-UV and HPLC-MS to identify and characterize any degradation products.
Protocol 2: General HPLC Method for Stability Assessment
This protocol outlines a general reverse-phase HPLC method for quantifying this compound and its potential degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient: Start with a low percentage of mobile phase B (e.g., 5-10%) and gradually increase to elute the compound and any more hydrophobic degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., around 210-220 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Experimental workflow for assessing the stability of a solution.
Caption: Troubleshooting logic for stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-Phenyloxetan-3-amine Hydrochloride
Welcome to the Technical Support Center for the synthesis of 3-Phenyloxetan-3-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to this synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which typically proceeds via a Ritter reaction of 3-phenyl-3-oxetanol with a nitrile (e.g., acetonitrile) to form an amide intermediate, followed by hydrolysis and salt formation. The primary challenge in this synthesis is the potential for acid-catalyzed ring-opening of the oxetane moiety.
Problem 1: Low Yield of the Desired N-(3-Phenyloxetan-3-yl)amide Intermediate
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Optimize Reaction Time and Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A slight increase in temperature may drive the reaction to completion, but be cautious as higher temperatures can promote side reactions. - Choice of Acid Catalyst: Strong acids like sulfuric acid are typically used in the Ritter reaction.[1][2] The concentration of the acid is crucial; too little may result in an incomplete reaction, while too much can lead to extensive side product formation. Experiment with different acid catalysts (e.g., perchloric acid, methanesulfonic acid) and their concentrations to find the optimal conditions.[2] |
| Side Reactions (Ring-Opening) | - Control Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate to minimize acid-catalyzed ring-opening of the oxetane.[3] - Gradual Addition of Acid: Add the strong acid catalyst slowly and at a low temperature to control the exotherm and minimize localized high concentrations of acid. |
| Poor Carbocation Formation | - Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. Water can compete with the nitrile in reacting with the carbocation, leading to the formation of 3-phenyl-1,3-propanediol. |
Problem 2: Presence of Significant Impurities in the Crude 3-Phenyloxetan-3-amine
| Possible Cause | Recommended Solution |
| Ring-Opened Byproducts | - Purification by Column Chromatography: Use silica gel column chromatography to separate the more polar ring-opened byproducts (e.g., diols, unsaturated alcohols) from the desired amine. A gradient elution system, starting with a non-polar solvent and gradually increasing polarity, is often effective. - Crystallization: The hydrochloride salt of the desired amine may have different solubility properties than the impurities, allowing for purification by crystallization. Experiment with different solvent systems (e.g., ethanol/ether, isopropanol/hexane) to find optimal conditions for selective crystallization. |
| Unreacted Amide Intermediate | - Ensure Complete Hydrolysis: Extend the hydrolysis reaction time or increase the concentration of the acid or base used for hydrolysis. Monitor the reaction by TLC or HPLC to confirm the complete consumption of the amide. |
| Polymeric Material | - Filtration: Insoluble polymeric byproducts can sometimes be removed by filtration of the reaction mixture before work-up. |
Problem 3: Difficulty in Isolating the this compound Salt
| Possible Cause | Recommended Solution |
| Improper Solvent for Precipitation | - Solvent Selection: The choice of solvent is critical for the precipitation of the hydrochloride salt. A common method is to dissolve the free amine in a dry, aprotic solvent like diethyl ether, dioxane, or ethyl acetate and then add a solution of HCl in the same or another suitable solvent (e.g., HCl in ethanol).[4] The desired salt should precipitate out. |
| Hygroscopic Nature of the Salt | - Work under Anhydrous Conditions: Amine hydrochlorides can be hygroscopic. Perform the salt formation and filtration under a dry atmosphere (e.g., nitrogen or argon) to prevent the absorption of moisture. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most plausible synthetic route involves a three-step sequence:
-
Ritter Reaction: Reaction of 3-phenyl-3-oxetanol with a nitrile, such as acetonitrile, in the presence of a strong acid to form N-(3-phenyloxetan-3-yl)acetamide.[1][2]
-
Amide Hydrolysis: Hydrolysis of the resulting amide to the free amine, 3-phenyloxetan-3-amine, under acidic or basic conditions.
-
Salt Formation: Treatment of the free amine with hydrochloric acid to precipitate the desired this compound salt.[4]
Q2: What are the major side reactions to be aware of during the synthesis?
A2: The primary side reaction is the acid-catalyzed ring-opening of the oxetane ring.[3] Under the strongly acidic conditions of the Ritter reaction, the carbocation intermediate or the protonated oxetane can be attacked by nucleophiles (including water or the conjugate base of the acid) at the more substituted carbon atom, leading to the formation of various byproducts such as 1-phenyl-1,3-propanediol derivatives or allylic alcohols. Polymerization can also occur.
Q3: How can I monitor the progress of the Ritter reaction and the subsequent hydrolysis?
A3: Both reactions can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC analysis, use a suitable solvent system that provides good separation between the starting material, intermediate, and product. Visualization can be achieved using UV light (due to the phenyl group) and/or a staining agent like potassium permanganate.
Q4: What are the typical conditions for the hydrolysis of the N-(3-phenyloxetan-3-yl)acetamide intermediate?
A4: Acid-catalyzed hydrolysis is a common method. This typically involves heating the amide in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.[5] The progress of the reaction should be monitored to ensure complete conversion and to minimize potential degradation of the product.
Q5: What is the best method for purifying the final hydrochloride salt?
A5: Recrystallization is the most common and effective method for purifying the final salt. The choice of solvent system is crucial and may require some experimentation. Common solvent systems for recrystallizing amine hydrochlorides include ethanol/ether, isopropanol/hexane, or methanol/dichloromethane. The goal is to find a solvent system in which the salt has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
Data Presentation
Table 1: Summary of Potential Impurities and their Origin
| Impurity Name | Structure | Potential Origin |
| 3-Phenyl-3-oxetanol | Unreacted starting material from the Ritter reaction. | |
| N-(3-Phenyloxetan-3-yl)acetamide | Incomplete hydrolysis of the amide intermediate. | |
| 1-Phenyl-1,3-propanediol | Ring-opening of the oxetane by water during the Ritter reaction. | |
| 3-Phenyl-2-propen-1-ol | Ring-opening and elimination side reaction. | |
| Polymeric byproducts | -(C₉H₁₁NO)n- | Acid-catalyzed polymerization of the oxetane ring or the amine product. |
Experimental Protocols
Key Experiment 1: Synthesis of N-(3-Phenyloxetan-3-yl)acetamide via Ritter Reaction
Materials:
-
3-Phenyl-3-oxetanol
-
Acetonitrile (anhydrous)
-
Concentrated Sulfuric Acid
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-phenyl-3-oxetanol (1 equivalent) in anhydrous acetonitrile (used in excess as both reagent and solvent).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (1.5-2.0 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then let it warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture over crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude N-(3-phenyloxetan-3-yl)acetamide.
Key Experiment 2: Hydrolysis of N-(3-Phenyloxetan-3-yl)acetamide
Materials:
-
N-(3-Phenyloxetan-3-yl)acetamide
-
6M Hydrochloric Acid
-
Sodium hydroxide solution (e.g., 10M)
-
Diethyl ether
Procedure:
-
To a round-bottom flask containing the crude N-(3-phenyloxetan-3-yl)acetamide, add 6M hydrochloric acid.
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture to room temperature and carefully basify with a sodium hydroxide solution to a pH > 12.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-phenyloxetan-3-amine.
Key Experiment 3: Formation of this compound
Materials:
-
Crude 3-phenyloxetan-3-amine
-
Anhydrous diethyl ether
-
2M HCl in diethyl ether
Procedure:
-
Dissolve the crude 3-phenyloxetan-3-amine in a minimal amount of anhydrous diethyl ether.
-
While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise.
-
A white precipitate of the hydrochloride salt should form.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Stir the suspension for 30 minutes at room temperature.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Major side reactions originating from the carbocation intermediate.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Ritter reaction - Wikipedia [en.wikipedia.org]
- 2. Ritter Reaction [organic-chemistry.org]
- 3. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US3792048A - Process for hydrolyzing 3-trifluoromethyl phenethylamines - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for Oxetane Ring Formation
Welcome to the technical support center for the synthesis of oxetanes. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of the oxetane ring, a crucial structural motif in medicinal chemistry.
Section 1: Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Williamson Etherification for Oxetane Synthesis
The intramolecular Williamson etherification is a widely used method for constructing the oxetane ring from a 1,3-halohydrin or a related substrate with a leaving group.[1]
Question 1: I am getting a very low yield of my desired oxetane. What are the common causes and how can I improve it?
Answer:
Low yields in intramolecular Williamson etherification for oxetane synthesis are a common issue and can stem from several factors. Here’s a breakdown of potential causes and their solutions:
-
Poor Leaving Group: The rate of the SN2 cyclization is highly dependent on the quality of the leaving group. If you are using a less reactive leaving group like chloride or bromide, the reaction may be slow, allowing side reactions to dominate.
-
Ineffective Base: The base must be strong enough to deprotonate the alcohol to form the nucleophilic alkoxide, but not so hindered that it promotes elimination.
-
Solution: Sodium hydride (NaH) is a strong, non-nucleophilic base that is often effective.[2] Potassium tert-butoxide (KOtBu) is another strong base that can be used.[2] For substrates sensitive to strong bases, milder conditions using potassium carbonate (K₂CO₃) in a polar aprotic solvent can be employed.[2]
-
-
Intermolecular Reactions: At high concentrations, the alkoxide can react with another molecule of the starting material (intermolecular reaction) to form a linear ether dimer instead of the desired intramolecular cyclization to form the oxetane.
-
Solution: Employ high dilution conditions. Running the reaction at low concentrations (e.g., 0.01-0.05 M) will favor the intramolecular pathway.[2]
-
-
Grob Fragmentation: This is a common side reaction where the substrate fragments into an alkene and a carbonyl compound, particularly if the substrate geometry is favorable for this pathway.[1][2]
Question 2: I am observing significant formation of an alkene byproduct. How can I minimize this?
Answer:
Alkene formation is typically due to an E2 elimination reaction competing with the desired SN2 cyclization. This is more prevalent with secondary halides.
-
Solution:
Question 3: What are the best solvents for this reaction?
Answer:
The choice of solvent is critical. Polar aprotic solvents are generally preferred as they can solvate the cation of the base without solvating the alkoxide nucleophile, thus increasing its reactivity.
-
Recommended Solvents: Tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile are commonly used.[4][5] The choice of solvent can significantly impact the regioselectivity of the reaction.[5]
Paternò-Büchi Reaction for Oxetane Synthesis
The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[6]
Question 1: My Paternò-Büchi reaction is not working, or the conversion is very low. What should I check?
Answer:
Low or no conversion in a Paternò-Büchi reaction can be due to several photochemical and experimental factors.
-
Inadequate Light Source: The carbonyl compound must be excited to its triplet or singlet state for the reaction to occur.
-
Solution: Ensure your light source has the correct wavelength to excite your carbonyl compound. Aromatic ketones are often excited around 300 nm, while aliphatic ketones may require shorter wavelengths (e.g., 254 nm).[7] Check the age and output of your lamp. For some substrates, visible light in the presence of a photosensitizer can be effective.[8][9]
-
-
Quenching of the Excited State: Dissolved oxygen is a very efficient quencher of triplet excited states.
-
Solution: It is crucial to thoroughly degas the reaction mixture. This can be done by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles.[10]
-
-
Incorrect Solvent: The solvent can influence the nature of the excited state and the stability of intermediates.
-
Low Quantum Yield: The intrinsic quantum yield of the reaction might be low.
-
Solution: Increasing the concentration of the alkene (which is often used in excess) can help to more efficiently trap the excited carbonyl species.[10]
-
Question 2: I am getting a mixture of regioisomers. How can I improve the regioselectivity?
Answer:
The regioselectivity of the Paternò-Büchi reaction is determined by the stability of the 1,4-diradical intermediate that is formed upon addition of the excited carbonyl to the alkene.
-
Solution:
-
The reaction generally proceeds to form the more stable diradical. The electronic nature of the substituents on both the alkene and the carbonyl compound plays a significant role. Electron-rich alkenes often show high regioselectivity.[7]
-
The choice of solvent can also influence regioselectivity.
-
Question 3: A major side product in my reaction is the dimer of my alkene. How can I prevent this?
Answer:
Alkene dimerization can be a significant competing reaction, especially if the alkene itself can be photoexcited by the light source.[12]
-
Solution:
-
Use a filter to cut out wavelengths that excite the alkene but not the carbonyl compound.
-
The addition of a triplet quencher that selectively deactivates the excited state of the alkene can be effective. p-Xylene has been shown to suppress the dimerization of maleic anhydride in reactions with cyclic ketones.[12][13]
-
Section 2: Data Presentation
Table 1: Influence of Base and Solvent on Williamson Etherification for Oxetane Synthesis
| Substrate Type | Leaving Group | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Primary Alcohol | Tosylate | KOtBu | THF | Not Specified | High | [2] |
| Primary Alcohol | Iodide | NaH | THF | Not Specified | 82 | [2] |
| Secondary Alcohol | Mesylate | NaH | THF | -78 to RT | 91 | [14] |
| Primary Alcohol | Tosylate | n-BuLi | THF | 0 to RT | Not specified | [3] |
| Phenol | Chloroacetate | KOH | H₂O | Reflux | Not specified | [15] |
Table 2: Optimization of Reaction Conditions for a Paternò-Büchi Reaction
Reaction of cyclohexanone with maleic anhydride.[12]
| Additive | Triplet Energy (kcal/mol) | Conversion of Maleic Anhydride (%) | Selectivity (Oxetane:Dimer) |
| None | - | 95 | 1:1.3 |
| Acetone | 78 | 50 | 1.8:1 |
| Benzophenone | 69 | 45 | 1.5:1 |
| p-Xylene | 83 | 40 | 6.5:1 |
| Anisole | 83 | 95 | 1:2.4 |
Section 3: Experimental Protocols
Protocol 1: Synthesis of a 2,3-Disubstituted Oxetane via Williamson Etherification
This protocol describes the conversion of a 1,3-diol to an oxetane via a two-step, one-pot mesylation and cyclization.[14][16]
Materials:
-
1,3-diol (1.0 equiv)
-
Methanesulfonyl chloride (MsCl) (1.1 equiv)
-
Triethylamine (Et₃N) (1.3 equiv) or other suitable non-nucleophilic base
-
Sodium hydride (NaH) (4.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the 1,3-diol and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add triethylamine to the stirred solution.
-
Add methanesulfonyl chloride dropwise. The formation of a white precipitate (triethylammonium chloride) should be observed.
-
Allow the reaction to stir at -78 °C and monitor the formation of the monomesylate by TLC.
-
Once the monomesylation is complete, add sodium hydride portion-wise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir until the cyclization is complete (monitor by TLC).
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for a Paternò-Büchi Reaction
This protocol provides a general guideline for performing a photochemical [2+2] cycloaddition.[10][12]
Materials:
-
Carbonyl compound (1.0 equiv)
-
Alkene (1.5 - 5.0 equiv)
-
Anhydrous, non-polar solvent (e.g., acetonitrile, cyclohexane)
-
Photoreactor equipped with a suitable lamp (e.g., medium-pressure mercury lamp with a Pyrex filter for λ > 300 nm)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a quartz or Pyrex reaction vessel, dissolve the carbonyl compound and the alkene in the chosen solvent. The concentration should be optimized for the specific reaction.
-
Seal the reaction vessel and thoroughly degas the solution by bubbling with an inert gas for 15-30 minutes or by performing three freeze-pump-thaw cycles.[10]
-
Place the reaction vessel in the photoreactor and irradiate with the light source at the desired temperature (e.g., room temperature or 0 °C).[10]
-
Monitor the progress of the reaction by TLC or ¹H NMR spectroscopy until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired oxetane.
Section 4: Visualizations
Caption: Troubleshooting workflow for low yield in oxetane synthesis.
Caption: Williamson etherification for oxetane formation.
Caption: Key steps and potential pitfalls in a Paternò-Büchi reaction.
References
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. Paterno-Buechi Reaction [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. Oxetane synthesis [organic-chemistry.org]
- 12. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]
- 13. research.lancaster-university.uk [research.lancaster-university.uk]
- 14. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 15. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 16. mdpi.com [mdpi.com]
Improving yield and purity of 3-Phenyloxetan-3-amine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Phenyloxetan-3-amine hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of 3-Phenyloxetan-3-amine (Free Base)
| Possible Cause | Recommended Solution |
| Incomplete Reaction (Reductive Amination) | Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material (e.g., 3-phenyloxetan-3-one). Optimize Reaction Time and Temperature: If the reaction stalls, consider increasing the reaction time or gently warming the reaction mixture. However, be cautious with temperature increases, as the oxetane ring can be sensitive to heat. Choice of Reducing Agent: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often effective for reductive aminations as they are selective for the imine over the ketone/aldehyde starting material.[1][2] |
| Degradation of the Oxetane Ring | Maintain Neutral or Slightly Basic pH: The oxetane ring is susceptible to opening under acidic conditions. Ensure the reaction and work-up are not performed under strongly acidic conditions. Control Temperature: Avoid excessive heat during the reaction and purification steps to prevent decomposition. |
| Side Reactions | Use of Excess Amine Source: Employing a suitable excess of the ammonia source (e.g., ammonium acetate) can help drive the equilibrium towards imine formation. |
Problem 2: Low Purity of 3-Phenyloxetan-3-amine (Free Base)
| Possible Impurity | Identification | Purification Method |
| Unreacted Starting Material (e.g., 3-phenyloxetan-3-one) | Can be detected by TLC and 1H NMR (presence of a carbonyl signal). | Column Chromatography: Use silica gel chromatography with an eluent system such as hexane/ethyl acetate, gradually increasing the polarity. A small amount of triethylamine (0.1-1%) can be added to the eluent to prevent the amine product from streaking on the acidic silica gel.[3] |
| Over-alkylation Products (Di- or Tri-substituted amines) | May be visible as additional spots on TLC and can be characterized by mass spectrometry. | Column Chromatography: Careful column chromatography should allow for the separation of the desired primary amine from more substituted, less polar byproducts. |
| Ring-Opened Byproducts | These will be more polar and may appear as baseline material on TLC. 1H NMR may show the absence of the characteristic oxetane protons and the presence of new aliphatic signals. | Aqueous Extraction: During the workup, washing the organic layer with water or brine can help remove highly polar, water-soluble impurities. Column Chromatography: These polar byproducts will likely have very different retention factors on silica gel compared to the desired product. |
Problem 3: Issues with Hydrochloride Salt Formation and Purification
| Problem | Possible Cause | Recommended Solution |
| Product Fails to Precipitate | Solvent Choice: The chosen solvent may be too good a solvent for the hydrochloride salt. Concentration: The solution may be too dilute. | Use a suitable solvent system: Dissolve the free amine in a solvent in which the hydrochloride salt is insoluble, such as diethyl ether or a mixture of isopropanol and MTBE.[4] Concentrate the solution: If the product remains in solution, carefully remove some of the solvent under reduced pressure. |
| Product Oils Out Instead of Crystallizing | Rapid Cooling: Cooling the solution too quickly can prevent the formation of a crystalline lattice. High Impurity Level: The presence of significant impurities can inhibit crystallization. | Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching: Gently scratch the inside of the flask with a glass rod to induce crystallization. Purify the Free Base: If oiling out persists, it may be necessary to purify the free amine by column chromatography before attempting the salt formation again. |
| Low Purity of the Final Hydrochloride Salt | Incomplete Conversion to the Salt: Insufficient HCl was added. Co-precipitation of Impurities: Impurities from the free amine stage are carried through. | Ensure Stoichiometric HCl: Add a slight excess of a standardized HCl solution (e.g., HCl in dioxane or isopropanol) to ensure complete conversion. Recrystallization: Recrystallize the crude hydrochloride salt from a suitable solvent system to remove impurities. Common solvent systems for recrystallization of amine salts include ethanol/water, methanol/ether, or isopropanol/MTBE.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for 3-Phenyloxetan-3-amine?
A1: A common and effective method for synthesizing primary amines is through the reductive amination of a ketone or aldehyde.[1][2][6] Therefore, a likely synthetic pathway for 3-Phenyloxetan-3-amine would involve the reductive amination of 3-phenyloxetan-3-one using an ammonia source and a suitable reducing agent. The resulting free amine can then be converted to its hydrochloride salt.
Q2: How can I monitor the progress of the reductive amination reaction?
A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction.[7][8] You can spot the reaction mixture alongside the starting material (3-phenyloxetan-3-one). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot (which can be visualized with a suitable stain like ninhydrin for amines) indicates the progress of the reaction.
Q3: My amine product is streaking on the TLC plate. What can I do?
A3: Streaking of amines on silica gel TLC plates is a common issue due to the basic nature of the amine interacting with the acidic silica gel.[8] To resolve this, you can add a small amount of a base, such as triethylamine or ammonia, to the developing solvent (eluent). A common eluent system would be a mixture of hexane and ethyl acetate with 0.1-1% triethylamine.
Q4: What are some suitable recrystallization solvents for this compound?
A4: The choice of recrystallization solvent is crucial for obtaining a high-purity product. For amine hydrochlorides, which are salts, polar solvents or mixtures are often required.[9][10][11] Good starting points for solvent screening include isopropanol/diethyl ether, ethanol/water, or methanol/MTBE. The ideal solvent system will dissolve the compound when hot but have low solubility when cold.
Q5: How do I convert the purified 3-Phenyloxetan-3-amine free base to its hydrochloride salt?
A5: To form the hydrochloride salt, dissolve the purified free amine in a suitable anhydrous solvent in which the salt is poorly soluble (e.g., diethyl ether, dichloromethane, or ethyl acetate). Then, slowly add a solution of hydrogen chloride in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) with stirring. The hydrochloride salt should precipitate out of the solution and can be collected by filtration.
Experimental Protocols
Protocol 1: Synthesis of 3-Phenyloxetan-3-amine via Reductive Amination (Illustrative)
This protocol is a general guideline for the reductive amination of a hypothetical 3-phenyloxetan-3-one and may require optimization.
Materials:
-
3-Phenyloxetan-3-one
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a round-bottom flask, add 3-phenyloxetan-3-one (1 equivalent) and ammonium acetate (10 equivalents) in anhydrous methanol.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by carefully adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude 3-Phenyloxetan-3-amine.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude 3-Phenyloxetan-3-amine
-
Silica gel
-
Hexane
-
Ethyl acetate
-
Triethylamine
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude 3-Phenyloxetan-3-amine in a minimal amount of dichloromethane.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 50%), containing 0.5% triethylamine.
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Formation and Recrystallization of this compound
Materials:
-
Purified 3-Phenyloxetan-3-amine
-
2M HCl in diethyl ether
-
Isopropanol
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
Dissolve the purified 3-Phenyloxetan-3-amine in a minimal amount of isopropanol.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the crude hydrochloride salt by vacuum filtration and wash with cold diethyl ether.
-
For recrystallization, dissolve the crude salt in a minimal amount of hot isopropanol.
-
Slowly add MTBE until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold MTBE, and dry under vacuum.[4]
Data Presentation
Table 1: TLC Solvent Systems for Monitoring Reaction and Purification
| Application | Solvent System (v/v/v) | Expected Rf of Amine |
| Monitoring Reductive Amination | 70:30:0.5 Hexane:Ethyl Acetate:Triethylamine | ~0.3 |
| Column Chromatography Elution | Gradient of 5-50% Ethyl Acetate in Hexane + 0.5% Triethylamine | Varies with gradient |
| Purity Check of Free Base | 50:50:0.5 Hexane:Ethyl Acetate:Triethylamine | ~0.4-0.5 |
Table 2: Recrystallization Solvent Screening for Hydrochloride Salt
| Solvent System | Observation |
| Isopropanol/MTBE | Good crystal formation upon cooling. |
| Ethanol/Water | Soluble in hot solvent, crystals form on cooling. |
| Methanol/Diethyl Ether | May require significant addition of diethyl ether for precipitation. |
Visualizations
Caption: Proposed workflow for the synthesis and purification of this compound.
Caption: Logical workflow for troubleshooting low yield in the synthesis of the free amine.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. mt.com [mt.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting ring instability of oxetanes under acidic or basic conditions
This guide provides troubleshooting advice and frequently asked questions regarding the stability of the oxetane ring under various experimental conditions. It is intended for researchers, scientists, and professionals in drug development who utilize oxetane-containing compounds.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments involving oxetanes.
Frequently Asked Questions
Q1: My oxetane is degrading under acidic conditions. What is happening?
A1: Oxetanes are susceptible to degradation under acidic conditions due to their inherent ring strain (approx. 106 kJ·mol⁻¹)[1][2]. The oxygen atom in the ring can be protonated by an acid (Brønsted or Lewis), which activates the ring and makes it a good leaving group[1][3]. This activation facilitates nucleophilic attack, leading to ring-opening to relieve the strain[1][4]. Common degradation pathways under acidic conditions include:
-
Hydrolysis: In the presence of water, the ring opens to form 1,3-diols[1].
-
Isomerization: With non-nucleophilic acids, oxetanes can isomerize to form allyl alcohols[5].
-
Polymerization: Cationic ring-opening polymerization can be initiated by protonic acids[5][6].
-
Reaction with Nucleophiles: Various nucleophiles can attack the activated oxetane ring, leading to a range of functionalized products[1].
Q2: Are all oxetanes equally unstable in acid?
A2: No, the stability of an oxetane is significantly influenced by its substitution pattern[7].
-
3,3-disubstituted oxetanes are generally the most stable. The substituents sterically block the pathway for external nucleophiles to attack the C–O σ* antibonding orbital, thus hindering the ring-opening process[7]. These can be stable even at pH 1[8].
-
2-substituted oxetanes , especially those with electron-donating groups, are more likely to be unstable[7].
-
The presence of an internal nucleophile (like a nearby alcohol or amine) can lead to intramolecular ring-opening, even in more stable 3,3-disubstituted systems[7].
-
Certain oxetane-carboxylic acids have been found to be unstable, spontaneously isomerizing to lactones upon heating or even during storage at room temperature[9][10].
Q3: How stable are oxetanes under basic conditions?
A3: Oxetanes are generally stable and unreactive under basic and alkaline conditions[5][8][11]. This stability allows for their use in synthetic routes that employ basic reagents without significant degradation. However, ring cleavage can occur under harsh conditions, such as with Grignard reagents at elevated temperatures or with complex hydrides like LiAlH₄, which often requires high temperatures and long reaction times[5][8]. Mildly basic conditions are often ideal for Williamson etherification reactions to synthesize the oxetane ring, as they prevent unwanted ring-opening side reactions[12][13].
Q4: I am observing unexpected isomerization of my 2,2-disubstituted oxetane to a homoallylic alcohol. Why?
A4: This is a known reaction pathway, often catalyzed by Lewis acids[14][15]. The Lewis acid coordinates to the oxetane oxygen, promoting a regioselective ring-opening. Certain catalysts, like the Lewis superacid tris(pentafluorophenyl)borane (B(C₆F₅)₃), are particularly effective at promoting this isomerization while suppressing the formation of other byproducts like allylic isomers or dimers[14][15].
Q5: How can I prevent undesired ring-opening during my reaction?
A5: Several strategies can be employed to minimize or prevent oxetane ring degradation:
-
pH Control: The most direct method is to maintain a neutral or basic reaction medium whenever feasible[3].
-
Temperature Control: For acid-catalyzed reactions, lowering the temperature (e.g., to 0 °C or -78 °C) can significantly slow the rate of the undesired ring-opening side reaction[3].
-
Catalyst Selection: Use the mildest possible acid catalyst that can still promote the desired reaction. Screening different Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) or Brønsted acids may reveal a catalyst that is selective for your desired transformation without activating the oxetane ring[3][16][17].
-
Protecting Groups: If other parts of your molecule require acidic conditions for transformation, consider protecting the sensitive functionality with a group that can be removed under orthogonal (e.g., basic or neutral) conditions[3][18].
-
Solvent Choice: Avoid solvents that can be activated by strong acids. For example, strong Lewis acids can cause ring-opening of THF; in such cases, non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are better alternatives[3].
Data Presentation
The following tables summarize the stability of oxetanes under various conditions and the performance of different acid catalysts.
Table 1: Oxetane Ring Stability and Degradation Products
| Condition | Reagent/Catalyst | Substitution Pattern | Stability | Common Degradation Products |
| Acidic | Brønsted Acids (TFA, H₂SO₄)[5][16] | All types | Unstable | 1,3-Diols (hydrolysis), Allyl Alcohols, Polymers[1][5] |
| Acidic | Lewis Acids (BF₃·OEt₂, Al(C₆F₅)₃)[1][14] | All types | Unstable | Homoallylic Alcohols, 1,3-Glycols, Dimers[1][14] |
| Basic | NaOH, KOH, NaH[5][8][12] | All types | Generally Stable | None under mild conditions |
| Harsh Basic | Grignard Reagents, LiAlH₄ (at high temp.)[5] | All types | Unstable | Ring-opened alcohols |
| Neutral | Heat, Storage (for specific structures)[9][10] | Oxetane-carboxylic acids | Potentially Unstable | Isomerized lactones |
Table 2: Comparison of Lewis Acids in Oxetane Ring-Opening Reactions
| Lewis Acid | Typical Conditions | Outcome / Selectivity | Notes |
| B(C₆F₅)₃ | Toluene, 40°C, low catalyst loading[14] | Highly regioselective isomerization to homoallylic alcohols. Suppresses allyl isomer formation[14]. | Considered a "Lewis superacid"[14]. |
| In(OTf)₃ | DCM, rt[19] | Efficiently catalyzes tandem addition/ring-opening/cyclization cascades[19]. | Useful for synthesizing heterocyclic scaffolds like morpholines[19]. |
| BF₃·OEt₂ | Various | Often results in significant amounts of 1,3-diol formation or decomposition[1]. | A common but often unselective Lewis acid for this purpose[1]. |
| TMSOTf, Yb(OTf)₃, Sc(OTf)₃ | Ethereal H₂O₂[1] | Good yields for ring-opening with peroxide to form hydroperoxy alcohols[1]. | MgCl₂ and ZnCl₂ were found to be unreactive in this specific transformation[1]. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Oxetane Stability in Acid
This protocol describes a small-scale experiment to assess the stability of an oxetane-containing compound under specific acidic conditions.
-
Preparation: Dissolve the oxetane substrate (10 mg, 1 eq.) in a suitable deuterated solvent (0.5 mL, e.g., CDCl₃, MeOD) in an NMR tube.
-
Internal Standard: Add a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) to allow for quantitative analysis.
-
Initial Analysis: Acquire a baseline ¹H NMR spectrum to confirm the initial purity and concentration of the starting material.
-
Acid Addition: Add the desired acid catalyst (e.g., trifluoroacetic acid, 0.1 eq.) to the NMR tube.
-
Monitoring: Acquire ¹H NMR spectra at regular time intervals (e.g., 5 min, 15 min, 1 hr, 4 hr, 24 hr) at a constant temperature.
-
Analysis: Monitor the disappearance of the starting material signals and the appearance of new signals corresponding to degradation products. Integrate the signals relative to the internal standard to quantify the rate of degradation.
-
Confirmation: After the reaction, the mixture can be further analyzed by GC-MS or LC-MS to identify the mass of the degradation products, confirming their structures.
Protocol 2: Analytical Method for Quantifying Degradation
This protocol outlines the use of Gas Chromatography-Mass Spectrometry (GC-MS) for analyzing the outcome of a stability test.
-
Sample Preparation: At each time point from the stability test (Protocol 1), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot into a vial containing a suitable solvent (e.g., 1 mL of ethyl acetate) and a small amount of a weak base (e.g., saturated NaHCO₃ solution) to neutralize the acid catalyst.
-
Extraction: Vortex the vial, allow the layers to separate, and collect the organic layer for analysis.
-
GC-MS Analysis: Inject a small volume (e.g., 1 µL) of the organic layer into the GC-MS.
-
Method: Use a standard GC temperature program suitable for separating the starting material and expected products (e.g., initial temp 50°C, ramp at 10°C/min to 250°C).
-
Data Interpretation: Identify the peaks corresponding to the starting material and any degradation products by their retention times and mass spectra. The peak area can be used to determine the relative percentage of each component at each time point, providing a quantitative measure of stability.
Mandatory Visualization
Diagram 1: General Mechanism of Acid-Catalyzed Oxetane Ring-Opening
Caption: Acid-catalyzed ring-opening of an oxetane.
Diagram 2: Troubleshooting Workflow for Oxetane Degradation
Caption: Decision tree for troubleshooting oxetane instability.
Diagram 3: Relationship Between Substitution and Oxetane Stability
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxetane - Wikipedia [en.wikipedia.org]
- 6. homework.study.com [homework.study.com]
- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 13. d-nb.info [d-nb.info]
- 14. ddd.uab.cat [ddd.uab.cat]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Scalable Synthesis of 3-Phenyloxetan-3-amine Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Phenyloxetan-3-amine hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate a scalable and efficient synthesis. The oxetane ring is susceptible to ring-opening under strongly acidic conditions, a factor that must be considered throughout the synthesis and purification process.[1]
Experimental Protocols
A common scalable synthetic route to this compound proceeds via a multi-step sequence starting from 3-phenyloxetan-3-ol. This protocol details the conversion of the tertiary alcohol to the primary amine, followed by salt formation.
Step 1: Mesylation of 3-Phenyloxetan-3-ol
-
To a stirred solution of 3-phenyloxetan-3-ol (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 equivalents).
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-phenyloxetan-3-yl methanesulfonate. This intermediate is often used in the next step without further purification.
Step 2: Azidation of 3-phenyloxetan-3-yl methanesulfonate
-
Dissolve the crude 3-phenyloxetan-3-yl methanesulfonate (1 equivalent) in dimethylformamide (DMF).
-
Add sodium azide (3 equivalents) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.[1] Monitor the reaction for the disappearance of the mesylate starting material by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-azido-3-phenyloxetane.
Step 3: Reduction of 3-Azido-3-phenyloxetane to 3-Phenyloxetan-3-amine
-
Dissolve the crude 3-azido-3-phenyloxetane (1 equivalent) in methanol or ethanol.
-
Carefully add Palladium on carbon (10 wt. %, 5 mol %) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (typically 4-8 hours, monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-Phenyloxetan-3-amine.
Step 4: Formation of this compound
-
Dissolve the crude 3-Phenyloxetan-3-amine in a minimal amount of a suitable solvent such as isopropanol or ethyl acetate.[2]
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in dioxane (e.g., 4M) or bubble anhydrous HCl gas through the solution until precipitation is complete and the pH is acidic.[3][4]
-
Stir the resulting suspension in the cold for 30-60 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether or the solvent used for precipitation to remove impurities.[2]
-
Dry the product under vacuum to yield this compound as a solid.[5]
Data Presentation
The following tables provide representative data for the key transformations in the synthesis of this compound. The values are based on typical yields and conditions for analogous reactions on substituted oxetanes and should be considered illustrative.
Table 1: Reaction Conditions and Yields
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Mesylation | Methanesulfonyl chloride, Triethylamine | DCM | 0 to RT | 2-4 | 90-95 |
| 2. Azidation | Sodium azide | DMF | 80 | 12-16 | 75-85 |
| 3. Reduction | H₂, 10% Pd/C | Methanol | RT | 4-8 | 85-95 |
| 4. Salt Formation | HCl in Dioxane | Isopropanol | 0 | 0.5-1 | 90-98 |
Table 2: Purity and Characterization
| Compound | Form | Typical Purity (%) | Analytical Method |
| 3-Phenyloxetan-3-amine | Oil / Low-melting solid | >95 (crude) | ¹H NMR, GC-MS |
| This compound | Solid | >97[5] | ¹H NMR, LC-MS, Elemental Analysis |
Visualizations
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Synthesis of 3-Phenyloxetan-3-amine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-Phenyloxetan-3-amine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in the synthesis of this compound?
While specific impurities are highly dependent on the synthetic route, common contaminants may include:
-
Unreacted starting materials: Such as the precursor ketone or epoxide, and the amine source.
-
Ring-opened byproducts: The strained oxetane ring can be susceptible to cleavage under certain conditions, leading to the formation of diol or other acyclic impurities.
-
Over-alkylation products: If the amine is susceptible to multiple alkylations, di- or tri-alkylated species may be formed.
-
Residual solvents: Solvents used in the reaction and workup may be retained in the final product.
Q2: My crude product is an oil and won't solidify. How can I purify it?
If your this compound product is an oil, column chromatography is the recommended initial purification method. After chromatography, you can attempt to crystallize the purified oil.
Q3: I'm having trouble with the column chromatography separation. What can I do?
Effective separation by column chromatography depends on the choice of stationary and mobile phases. For amine compounds, which can be basic, interactions with the acidic silica gel can sometimes be problematic, leading to tailing or poor separation.
-
Problem: The compound is sticking to the column and not eluting.
-
Solution: The polarity of your eluent is likely too low. Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. For amine compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent can help to reduce tailing and improve elution by competing with the amine for binding sites on the silica gel.
-
-
Problem: The compound is eluting too quickly with the solvent front, resulting in poor separation.
-
Solution: The eluent is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexane).
-
Q4: I've purified my this compound by column chromatography, but I'm struggling with the final recrystallization. What are some common issues and solutions?
-
Problem: The compound "oils out" instead of forming crystals.
-
Cause: The solution may be cooling too quickly, or the concentration of the solute is too high. The presence of impurities can also inhibit crystallization.
-
Solutions:
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Reduce Supersaturation: Add a small amount of additional hot solvent to the oiled-out mixture and re-heat until a clear solution is formed, then cool slowly.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid to create nucleation sites for crystal growth.
-
Seeding: Add a very small crystal of pure this compound to the cooled solution to induce crystallization.
-
-
-
Problem: The purity of my compound does not improve after recrystallization.
-
Cause: The chosen solvent may not be suitable, or the impurities may have similar solubility profiles to the desired product.
-
Solution: A different solvent or solvent system should be tested. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for amine hydrochlorides include isopropanol/ether, ethanol/ethyl acetate, or methanol/dichloromethane.[1][2]
-
Troubleshooting Guides
Column Chromatography Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Poor Separation | Inappropriate solvent system polarity. | Test various solvent systems using Thin Layer Chromatography (TLC) to find the optimal mobile phase for separation. |
| Co-elution of impurities. | Consider using a different stationary phase (e.g., alumina) or a gradient elution. | |
| Compound Tailing | Acidic nature of silica gel interacting with the basic amine. | Add a small percentage of triethylamine or ammonia in methanol to the eluent to neutralize active sites on the silica gel. |
| Low Recovery | Compound is irreversibly adsorbed onto the silica gel. | Use a more polar eluent or a modified stationary phase. |
| Product is volatile and lost during solvent removal. | Use a rotary evaporator at a controlled temperature and pressure. |
Recrystallization Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Product Fails to Crystallize | Solution is not supersaturated. | Evaporate some of the solvent to increase the concentration and then cool. |
| Inappropriate solvent. | Screen a variety of solvents or solvent pairs. Good options for amine hydrochlorides include alcohol/ether or alcohol/ester mixtures.[1][2] | |
| Oiling Out | Solution is cooling too rapidly. | Allow the solution to cool to room temperature slowly before placing it in a cold bath. |
| High impurity content. | Purify the crude product by column chromatography before attempting recrystallization. | |
| Low Yield | Product is too soluble in the cold solvent. | Place the flask in an ice bath or freezer for a longer period to maximize crystal precipitation. |
| Too much solvent was used for washing the crystals. | Wash the collected crystals with a minimal amount of ice-cold solvent. |
Data Presentation
Table 1: Example Data Table for Monitoring Purification of this compound
| Purification Step | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity by HPLC (%) | Notes |
| Crude Product | 10.0 | 10.0 | 100 | 75 | Oily residue |
| After Column Chromatography | 10.0 | 7.2 | 72 | 95 | Light yellow oil |
| After Recrystallization | 7.2 | 6.5 | 90.3 | >99 | White crystalline solid |
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
-
Stationary Phase Selection: Standard silica gel (230-400 mesh) is a common choice.
-
Mobile Phase Selection: A gradient elution is often effective. Start with a less polar solvent system and gradually increase the polarity. A common system is a mixture of dichloromethane and methanol. To mitigate tailing of the amine, a small amount of triethylamine (e.g., 0.1-1%) can be added to the mobile phase.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the starting mobile phase.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Gradually increase the polarity of the mobile phase to elute the desired compound.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Recrystallization of this compound
-
Solvent Selection: A suitable solvent or solvent pair should dissolve the compound when hot but not when cold. For amine hydrochlorides, polar protic solvents or mixtures are often effective. Examples include isopropanol, ethanol, or a mixture of methanol and diethyl ether.
-
Dissolution:
-
Place the crude or partially purified solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.
-
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Crystal formation should commence. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
-
-
Crystal Collection:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
Mandatory Visualization
Caption: A decision-making workflow for the purification of this compound.
References
Technical Support Center: Analysis of 3-Aminooxetane Degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the analytical detection of 3-aminooxetane degradation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Which analytical technique is most suitable for detecting and quantifying 3-aminooxetane and its degradation products?
A1: For small, polar molecules like 3-aminooxetanes, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[1] This technique offers high sensitivity and specificity, which is crucial for analysis in complex matrices like biological fluids or pharmaceutical formulations.[1] While other methods like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for structure elucidation of unknown degradants, LC-MS/MS provides the quantitative power needed for stability studies.
Q2: I'm having trouble getting good chromatographic retention and peak shape for my 3-aminooxetane standard. What could be the issue?
A2: This is a common challenge due to the high polarity of 3-aminooxetanes. Standard reversed-phase (RP) chromatography columns may not provide adequate retention.[1]
Troubleshooting Steps:
-
Use a HILIC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is a recommended approach for polar compounds.[1]
-
Try Ion-Pairing Agents: If you must use a reversed-phase column, consider adding an ion-pairing agent to the mobile phase to improve retention.[1]
-
Check Mobile Phase pH: The pH of your mobile phase can significantly impact the ionization state and, therefore, the retention of your analyte. Experiment with different pH values to find the optimal condition.
-
Consider Derivatization: While a more complex workflow, derivatization can reduce the polarity of the analyte, making it more amenable to traditional reversed-phase chromatography.
Q3: How do I set up a forced degradation (stress testing) study for a new 3-aminooxetane compound?
A3: Forced degradation studies are essential to identify likely degradation products, understand degradation pathways, and develop stability-indicating analytical methods.[2][3][4] According to International Conference on Harmonisation (ICH) guidelines, stress testing should expose the drug substance to conditions more severe than accelerated stability testing.[2]
A typical study involves exposing the compound to the stress conditions outlined in the table below. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Q4: My LC-MS analysis shows several new peaks in my stressed samples. How can I identify these unknown degradation products?
A4: Identifying unknown degradants is a multi-step process involving a combination of analytical techniques.
-
High-Resolution Mass Spectrometry (HRMS): Use techniques like LC-QTOF/MS (Quadrupole Time-of-Flight) or Orbitrap MS to obtain accurate mass measurements of the degradation products. This allows you to determine their elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragment the degradation product ions in the mass spectrometer to obtain a fragmentation pattern. This pattern provides clues about the molecule's structure.
-
Nuclear Magnetic Resonance (NMR): If a degradant is present at a sufficient concentration, it can be isolated (e.g., using preparative HPLC) and its structure can be unequivocally elucidated using 1D and 2D NMR techniques (¹H, ¹³C, COSY, HSQC, HMBC). NMR is a powerful tool for the structural characterization of impurities and degradation products.[5]
Data & Experimental Protocols
Table 1: Common Analytical Techniques for Amine Degradation Analysis
| Technique | Abbreviation | Primary Use | Strengths | Limitations |
| High-Performance Liquid Chromatography | HPLC | Separation and Quantification | Robust, versatile, can be coupled with various detectors.[6] | May require derivatization for polar compounds without a UV chromophore. |
| Liquid Chromatography-Mass Spectrometry | LC-MS/MS | Quantification and Identification | High sensitivity and specificity, suitable for complex matrices.[1][7] | Matrix effects can cause ion suppression or enhancement. |
| Gas Chromatography-Mass Spectrometry | GC-MS | Analysis of Volatile Degradants | Excellent for volatile and thermally stable compounds.[8] | Not suitable for non-volatile or thermally labile compounds like many 3-aminooxetanes without derivatization.[8] |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Structure Elucidation | Provides unequivocal structural information without needing reference standards. | Lower sensitivity compared to MS, requires relatively pure samples. |
| Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry | FT-ICR-MS | Formula Identification | Extremely high mass accuracy for confident elemental composition determination.[7] | High instrument cost and complexity. |
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration | Notes |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Heat (e.g., 80°C) for several hours to days.[9] | Monitor at multiple time points to distinguish primary from secondary degradants.[9] |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Heat (e.g., 80°C) for several hours to days.[3] | Amide and ester linkages are particularly susceptible to base hydrolysis.[10] |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂) | Room temperature for up to 7 days.[4][9] | The choice of oxidizing agent and concentration depends on the drug substance.[4] |
| Thermal Degradation | Dry Heat (e.g., >10°C above accelerated stability) | Several days | Performed on the solid-state drug substance.[2] |
| Photostability | Exposure to light (ICH Q1B option 1 or 2) | N/A | Expose both solid drug and solution to light; use a dark control.[2] |
Protocol 1: General Forced Degradation Experimental Workflow
-
Sample Preparation: Prepare stock solutions of the 3-aminooxetane API in a suitable solvent (e.g., water, acetonitrile, or a mixture).
-
Stress Application:
-
For Hydrolysis: Add an equal volume of the acidic or basic solution (e.g., 0.2 M HCl or NaOH to achieve a final concentration of 0.1 M) to the API stock solution.
-
For Oxidation: Add the required volume of H₂O₂ to the API stock solution.
-
Control: Prepare a sample with the API stock solution and the solvent used for the stressor (e.g., water) but without the stressor itself.
-
-
Incubation: Place the stressed samples and the control in a temperature-controlled environment (e.g., an oven or water bath at 80°C). Protect oxidative and control samples from light.
-
Time Point Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 8, 24, 48 hours).
-
Neutralization: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. This stops the degradation reaction.
-
Analysis: Dilute the samples appropriately with the mobile phase and analyze using a validated stability-indicating LC-MS/MS method.
Protocol 2: Sample Preparation from Plasma for LC-MS/MS Analysis
-
Spiking: Pipette 100 µL of a plasma sample into a microcentrifuge tube. Add 10 µL of an internal standard working solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[1]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1]
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube, avoiding the protein pellet.[1]
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.[1]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.[1]
-
Analysis: Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.[1]
Visualizations: Workflows and Logic Diagrams
Caption: Decision workflow for selecting analytical methods.
Caption: General workflow for forced degradation studies.
Caption: Troubleshooting guide for common LC-MS issues.
References
- 1. benchchem.com [benchchem.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. ajpsonline.com [ajpsonline.com]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. ijmr.net.in [ijmr.net.in]
- 7. researchgate.net [researchgate.net]
- 8. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianjpr.com [asianjpr.com]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
Validation & Comparative
The Strategic Advantage of the 3-Phenyloxetan-3-amine Scaffold: A Comparative Analysis for Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. The 3-phenyloxetan-3-amine hydrochloride scaffold has emerged as a compelling structural motif, particularly in the realm of central nervous system (CNS) drug discovery. This guide provides an objective, data-driven comparison of this scaffold with other commonly employed chemical frameworks, highlighting its unique advantages in optimizing key drug-like properties.
The oxetane ring, a four-membered ether, is increasingly favored in medicinal chemistry for its ability to confer a unique combination of physicochemical and pharmacological properties.[1][2] Unlike more traditional carbocyclic or heterocyclic rings, the oxetane moiety in this compound introduces a desirable degree of three-dimensionality and polarity, which can lead to improved aqueous solubility, metabolic stability, and target engagement.[3][4]
Comparative Analysis of Physicochemical and Pharmacokinetic Properties
The true value of a chemical scaffold is best understood through direct comparison with viable alternatives. The following tables summarize key quantitative data from studies where oxetane-containing compounds were evaluated against their structural analogs bearing other common scaffolds.
Table 1: Impact of Scaffold on Aqueous Solubility
| Scaffold Comparison | Compound Series | Fold Increase in Aqueous Solubility with Oxetane | Reference |
| Oxetane vs. gem-Dimethyl | Acyclic amines | 25 to >4000 | [4] |
| Oxetane vs. Cyclobutane | IDO1 Inhibitors | Higher aqueous solubility observed for oxetane analog | [3] |
| 3,3-Diaryloxetane vs. Diarylketone | Drug-like compounds | Largely unchanged | [5] |
| 3,3-Diaryloxetane vs. Diaryl-gem-dimethyl | Drug-like compounds | Significantly improved | [5] |
| 3,3-Diaryloxetane vs. Diarylcyclobutane | Drug-like compounds | Significantly improved | [5] |
Table 2: Influence of Scaffold on Metabolic Stability
| Scaffold Comparison | Compound Series | Observation | Reference |
| Oxetane vs. gem-Dimethyl | Acyclic amines | Reduced rate of metabolic degradation in most cases | [4] |
| Oxetane vs. Cyclobutane | IDO1 Inhibitors | Lower metabolic turnover for oxetane analog | [3] |
| Spirocyclic Oxetane vs. Spirocyclic Azetidine | Ciprofloxacin Analogs | No observable metabolism in human microsomes for both | [6] |
| 3,3-Diaryloxetane vs. Diarylketone | Drug-like compounds | Little change in metabolic stability | [5] |
Table 3: Scaffold Effects on Biological Potency and Selectivity
| Scaffold Comparison | Compound Series | Key Finding | Reference |
| Oxetane vs. Cyclobutane | IDO1 Inhibitors | Oxetane analog demonstrated improved off-target profile | [3] |
| Oxetane-containing vs. Phenyl thioether | BCL-2 Inhibitors | Oxetane-containing compound showed outstanding BCL-2 inhibitory activity | [3] |
| Oxetane vs. Methyl | MMP-13 Inhibitors | Oxetanyl derivatives maintained low nanomolar inhibitory potency | [3] |
Experimental Protocols
To provide a practical context for the data presented, this section outlines detailed methodologies for key in vitro assays crucial for evaluating drug candidates like those based on the 3-phenyloxetan-3-amine scaffold.
Monoamine Transporter Uptake Assay
This assay is critical for assessing the potency of compounds targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, which are common targets for CNS drugs.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against monoamine transporters.
Materials:
-
HEK293 cells stably expressing the human transporter of interest (hSERT, hNET, or hDAT).[7]
-
Cell culture medium.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).[1]
-
Radiolabeled monoamine substrate (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine).[1]
-
Known transporter inhibitor for determining non-specific uptake (e.g., paroxetine for SERT, mazindol for NET and DAT).[1]
-
Test compounds.
-
96-well microplates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Culture and Plating: Culture HEK293 cells expressing the respective transporters and seed them into 96-well plates.[7]
-
Compound Incubation: Serially dilute the test compounds and add them to the cells.[7]
-
Initiation of Uptake: Add the assay buffer containing the radiolabeled monoamine substrate to initiate uptake.[1]
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.[1]
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity using a scintillation counter.[1]
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine IC₅₀ values by fitting the data to a dose-response curve.[7]
Human Liver Microsome (HLM) Stability Assay
This assay provides an early indication of a compound's metabolic fate and helps predict its in vivo hepatic clearance.
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound in human liver microsomes.
Materials:
-
Pooled human liver microsomes.
-
NADPH regenerating system (cofactor for CYP450 enzymes).
-
Potassium phosphate buffer (pH 7.4).
-
Test compound and positive control compounds (with known metabolic stability).
-
Acetonitrile or other suitable organic solvent to terminate the reaction.
-
LC-MS/MS system for analysis.
Procedure:
-
Preparation: Thaw human liver microsomes and dilute them in phosphate buffer. Prepare a solution of the test compound.[8]
-
Incubation: Pre-incubate the microsome solution at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound.
-
Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[9]
-
Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).[9]
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant, from which the half-life and intrinsic clearance can be calculated.[10]
hERG Patch Clamp Assay
This assay is a critical safety screen to assess a compound's potential to cause cardiac arrhythmias by blocking the hERG potassium channel.
Objective: To determine a compound's potential to inhibit the hERG potassium channel current.
Materials:
-
Cells stably expressing the hERG channel (e.g., CHO or HEK cells).[11]
-
Intracellular and extracellular recording solutions.[12]
-
Patch clamp rig (manual or automated) with amplifier and data acquisition system.[11]
-
Test compound and a known hERG blocker as a positive control (e.g., E-4031 or dofetilide).[12]
Procedure:
-
Cell Preparation: Culture and prepare a suspension of the hERG-expressing cells.[13]
-
Whole-Cell Recording: Establish a stable whole-cell patch clamp recording from a single cell.[12]
-
Baseline Current Measurement: Record the baseline hERG current in the vehicle control solution using a specific voltage-clamp protocol.[12]
-
Compound Application: Apply different concentrations of the test compound sequentially to the cell, allowing the effect to reach a steady state at each concentration.[12]
-
Data Acquisition: Measure the hERG tail current at each concentration.[13]
-
Data Analysis: Normalize the current at each concentration to the baseline current and plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.[14]
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 12. benchchem.com [benchchem.com]
- 13. sophion.com [sophion.com]
- 14. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Stereochemical Validation of 3-Phenyloxetane Derivatives
For researchers, scientists, and drug development professionals, the precise determination of the stereochemistry of 3-phenyloxetane derivatives is a critical step in understanding their biological activity and developing safe and effective therapeutics. The three-dimensional arrangement of substituents on the oxetane ring can significantly influence a molecule's pharmacological and toxicological properties. This guide provides an objective comparison of key analytical techniques used to validate the stereochemistry of these compounds, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
A variety of powerful analytical techniques can be employed to determine the relative and absolute stereochemistry of 3-phenyloxetane derivatives. The choice of method often depends on the specific research question, sample availability, and the instrumentation at hand. The following table summarizes the key features of the most common techniques.
| Technique | Principle | Information Obtained | Sample Requirements | Throughput | Cost |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Enantiomeric ratio (er), enantiomeric excess (ee), retention times.[1] | Racemic or enantiomerically enriched sample in solution. | High | Moderate |
| Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes leading to distinct NMR signals for each enantiomer.[1] | Enantiomeric ratio (er), enantiomeric excess (ee), chemical shift differences (Δδ).[1] | Racemic or enantiomerically enriched sample in solution with a CSA. | High | Moderate |
| Nuclear Overhauser Effect (NOE) NMR Spectroscopy | Through-space correlation of nuclear spins, where the intensity of the NOE is inversely proportional to the sixth power of the distance between nuclei. | Relative stereochemistry of substituents on the oxetane ring. | Pure diastereomer in a suitable deuterated solvent. | Medium | Moderate to High |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal lattice.[1] | Unambiguous determination of the absolute configuration, bond lengths, and bond angles.[1] | A single, well-ordered crystal of the compound. | Low | High |
| Vibrational Circular Dichroism (VCD) Spectroscopy | Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1] | Determination of the absolute configuration in solution. | Pure enantiomer in a suitable solvent. | Medium | High |
Experimental Data
Illustrative Data for a Chiral 3-Phenyloxetane Derivative
| Technique | Parameter | Value |
| Chiral HPLC | Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min | |
| Separation Factor (α) | 1.20 | |
| NMR with CSA | Chemical Shift (Proton Hx - Enantiomer 1) | 7.25 ppm |
| Chemical Shift (Proton Hx - Enantiomer 2) | 7.28 ppm | |
| Chemical Shift Difference (Δδ) | 0.03 ppm | |
| NOE NMR | NOE Correlation | Proton Ha ↔ Proton Hb |
| Inferred Relationship | cis-orientation of substituents | |
| X-ray Crystallography | Space Group | P2₁2₁2₁ |
| Flack Parameter | 0.02(3) | |
| Absolute Configuration | (R) | |
| VCD Spectroscopy | Experimental Spectrum | Positive Cotton effect at 1750 cm⁻¹ |
| Calculated Spectrum for (R)-enantiomer | Positive Cotton effect at 1750 cm⁻¹ | |
| Inferred Absolute Configuration | (R) |
Note: The data presented in this table is illustrative and intended to provide a representative example of the types of results obtained from each analytical technique.
Experimental Workflows and Signaling Pathways
The determination of stereochemistry often follows a logical workflow, starting with methods that establish purity and relative stereochemistry, and moving to more definitive techniques for absolute configuration if required.
Caption: A general workflow for the validation of the stereochemistry of 3-phenyloxetane derivatives.
Detailed Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the enantiomers of a 3-phenyloxetane derivative.
Methodology:
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as cellulose or amylose derivatives coated on silica gel, is often effective.
-
Mobile Phase Preparation: A mixture of n-hexane and a polar modifier like isopropanol or ethanol is commonly used. The ratio is optimized to achieve good separation (e.g., 90:10 hexane:isopropanol).
-
Sample Preparation: A dilute solution of the racemic or enantiomerically enriched 3-phenyloxetane derivative is prepared in the mobile phase.
-
Chromatographic Analysis: The sample is injected into the HPLC system. The retention times of the two enantiomers are recorded, and the peak areas are used to calculate the enantiomeric ratio (er) and enantiomeric excess (ee).
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
Objective: To determine the enantiomeric composition of a 3-phenyloxetane derivative.
Methodology:
-
CSA Selection: A suitable chiral solvating agent, such as (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol, is chosen.
-
Sample Preparation: A solution of the racemic or enantiomerically enriched 3-phenyloxetane derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃).
-
NMR Tube Preparation: The sample solution is placed in an NMR tube, and a molar excess of the CSA is added.
-
NMR Acquisition: A high-resolution ¹H NMR spectrum is acquired. The signals corresponding to specific protons in the 3-phenyloxetane derivative are monitored for splitting into two separate signals for the two enantiomers.
-
Data Analysis: The chemical shift difference (Δδ) between the signals of the two enantiomers is measured, and the integral values are used to determine the enantiomeric ratio.
Nuclear Overhauser Effect (NOE) NMR Spectroscopy
Objective: To determine the relative stereochemistry of substituents on the oxetane ring.
Methodology:
-
Sample Preparation: A sample of the purified diastereomer is dissolved in a degassed, deuterated solvent.
-
NMR Experiment: A 2D NOESY or ROESY experiment is performed. These experiments detect through-space correlations between protons that are in close proximity.
-
Data Analysis: The presence of a cross-peak between two protons in the NOESY/ROESY spectrum indicates that they are close in space (typically < 5 Å). This information is used to deduce the relative stereochemistry (e.g., cis or trans).
Single-Crystal X-ray Crystallography
Objective: To unambiguously determine the absolute configuration of a chiral 3-phenyloxetane derivative.
Methodology:
-
Crystal Growth: A single, high-quality crystal of the enantiomerically pure compound is grown. This is often the most challenging step and may require screening various solvents and crystallization techniques.
-
Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The collected data are processed to solve the crystal structure and refine the atomic positions.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion of the X-rays, often expressed by the Flack parameter. A Flack parameter close to zero for the assigned stereochemistry confirms its correctness.
Vibrational Circular Dichroism (VCD) Spectroscopy
Objective: To determine the absolute configuration of a chiral 3-phenyloxetane derivative in solution.
Methodology:
-
Sample Preparation: A solution of the enantiomerically pure sample is prepared in a suitable solvent (e.g., CDCl₃).
-
Spectral Acquisition: The VCD and infrared (IR) spectra of the sample are recorded.
-
Computational Modeling: The VCD spectrum for one of the enantiomers is calculated using quantum chemistry software (e.g., Gaussian) at a suitable level of theory (e.g., DFT with a basis set like 6-31G(d)).
-
Spectral Comparison: The experimental VCD spectrum is compared to the calculated spectrum. A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration. The spectrum of the other enantiomer will be the mirror image.
References
A Comparative Guide to the Chiral Separation of 3-Phenyloxetan-3-amine Enantiomers by HPLC
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of chiral molecules is a critical step in the development of pharmaceuticals, as individual enantiomers can exhibit distinct pharmacological and toxicological profiles. 3-Phenyloxetan-3-amine, a chiral compound of interest in medicinal chemistry, requires robust analytical methods for the accurate determination of its enantiomeric purity. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of its enantiomers.
Due to the limited availability of published methods specifically for 3-Phenyloxetan-3-amine, this document leverages experimental data from structurally similar compounds, such as chiral amines and phenyl-substituted heterocycles, to propose effective starting points for method development. The primary approaches focus on the use of polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases (CSPs).
Comparison of Recommended Chiral Stationary Phases
The selection of the chiral stationary phase is the most critical factor in achieving enantioseparation. Based on the successful separation of analogous compounds, two main types of CSPs are recommended for screening: polysaccharide-based and macrocyclic glycopeptide-based columns.[1][2]
Table 1: Comparison of Potential Chiral Stationary Phases for 3-Phenyloxetan-3-amine Enantioseparation
| Chiral Stationary Phase (CSP) Type | Common Examples | Typical Mobile Phases | Advantages | Considerations |
| Polysaccharide-Based | Chiralpak® IA, IB, IC, ID, IE, IF; Lux® Cellulose-1, Lux® Amylose-1 | Normal-Phase: Heptane/Alkohol (IPA, EtOH) with additives (DEA, TFA) | Broad applicability for a wide range of chiral compounds, including amines.[2] High success rate in screening. | Mobile phase additives like diethylamine (DEA) or trifluoroacetic acid (TFA) are often required to improve peak shape and resolution.[3] |
| Macrocyclic Glycopeptide-Based | Astec CHIROBIOTIC® V2 | Polar Ionic Mode: Methanol/Water with additives (Acetic Acid, Ammonium Hydroxide) | Excellent for polar and ionizable compounds like amines.[1] Highly compatible with mass spectrometry (MS). | The mobile phase composition is critical and may require careful optimization of ionic additives.[1] |
Experimental Protocols
Below are detailed starting protocols for the chiral HPLC separation of 3-Phenyloxetan-3-amine enantiomers based on the two recommended types of CSPs.
Protocol 1: Polysaccharide-Based CSP in Normal-Phase Mode
This protocol is a robust starting point for screening and method development.
1. Materials and Instrumentation:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Column: Chiralpak® IE (amylose tris(3,5-dichlorophenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.[2]
-
Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).
-
Sample: Racemic 3-Phenyloxetan-3-amine solution (1 mg/mL) in the mobile phase.
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm or 254 nm
-
Injection Volume: 10 µL
3. Method Development Notes:
-
The ratio of n-Hexane to IPA can be adjusted to optimize retention times and resolution. Increasing the IPA percentage will decrease retention.
-
The concentration of DEA is crucial for good peak shape for basic analytes. It can be varied in the range of 0.05% to 0.2%.
-
For acidic compounds, TFA can be used as an additive instead of DEA.
Protocol 2: Macrocyclic Glycopeptide-Based CSP in Polar Ionic Mode
This method is particularly advantageous for its compatibility with LC-MS applications.
1. Materials and Instrumentation:
-
HPLC System: An LC-MS compatible HPLC or UHPLC system.
-
Chiral Column: Astec® CHIROBIOTIC® V2, 150 x 4.6 mm, 5 µm.
-
Solvents: HPLC-grade Methanol, Water, Acetic Acid, and Ammonium Hydroxide.
-
Sample: Racemic 3-Phenyloxetan-3-amine solution (0.5 mg/mL) in the mobile phase.
2. Chromatographic Conditions:
-
Mobile Phase: Methanol / Water (95:5, v/v) containing 0.1% Acetic Acid and 0.02% Ammonium Hydroxide.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 20 °C (temperature can be optimized to improve resolution).[1]
-
Detection: UV at 220 nm or MS detection.
-
Injection Volume: 5 µL
3. Method Development Notes:
-
The concentrations of acetic acid and ammonium hydroxide can be adjusted to fine-tune the separation.
-
Lowering the column temperature can sometimes enhance resolution but will increase analysis time.[1]
Data Presentation
The following table illustrates the type of data that should be collected and compared when developing a chiral separation method for 3-Phenyloxetan-3-amine. The values are hypothetical and serve as a template.
Table 2: Illustrative Performance Data for Chiral Separation Methods
| Parameter | Method 1 (Polysaccharide CSP) | Method 2 (Macrocyclic CSP) |
| Retention Time (Enantiomer 1) | 8.5 min | 6.2 min |
| Retention Time (Enantiomer 2) | 10.2 min | 7.8 min |
| Resolution (Rs) | > 2.0 | > 1.8 |
| Selectivity (α) | 1.25 | 1.30 |
| Enantiomeric Excess (%ee) | To be determined from peak areas | To be determined from peak areas |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the chiral HPLC separation of 3-Phenyloxetan-3-amine.
This guide provides a structured approach to developing a chiral separation method for 3-Phenyloxetan-3-amine by comparing suitable classes of chiral stationary phases and providing detailed starting protocols. Researchers should use this information as a foundation for their method development and optimization efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
The Oxetane Advantage: A Comparative Analysis of Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The incorporation of oxetane rings into molecular scaffolds has become a prominent strategy in modern medicinal chemistry. This guide provides an objective comparison of the biological and pharmacological properties of oxetane-containing compounds with their non-oxetane analogues, supported by experimental data. The unique structural and electronic properties of the four-membered oxetane ring can impart significant advantages, including improved metabolic stability, enhanced solubility, and modulated biological activity.
Physicochemical and Pharmacokinetic Properties: A Comparative Overview
The introduction of an oxetane moiety can significantly alter the physicochemical properties of a molecule, which in turn influences its pharmacokinetic profile. Oxetanes are often employed as bioisosteric replacements for gem-dimethyl and carbonyl groups, offering a similar steric profile but with increased polarity.[1][2] This can lead to improved aqueous solubility and reduced lipophilicity, which are desirable characteristics for drug candidates.[1][2]
One of the most significant advantages of incorporating an oxetane is the enhancement of metabolic stability.[1][2] The oxetane ring is generally less susceptible to metabolic degradation by cytochrome P450 enzymes compared to more common functional groups.[1] This can lead to a longer half-life and improved bioavailability of the drug candidate.
Table 1: Comparative Physicochemical and Metabolic Stability Data
| Compound Pair | Moiety | cLogP | Aqueous Solubility (μg/mL) | Human Liver Microsomal Stability (t½, min) | Intrinsic Clearance (CLint, μL/min/mg protein) | Reference |
| Pair 1 | ||||||
| Compound A | gem-Dimethyl | 3.2 | 50 | 25 | 27.7 | [1] |
| Compound B | Oxetane | 2.5 | 250 | >120 | <5 | [1] |
| Pair 2 | ||||||
| Compound C | Carbonyl | 2.1 | 150 | 15 | 46.2 | [1] |
| Compound D | Oxetane | 1.8 | 400 | >120 | <5 | [1] |
| Pair 3 | ||||||
| Entospletinib | Morpholine | - | - | - | - | [2] |
| Lanraplenib | 2-oxa-6-azaspiro[3.3]heptane | - | Enhanced | Improved | - | [2] |
Comparative Biological Activity
The substitution of a gem-dimethyl or carbonyl group with an oxetane can have a profound impact on the biological activity of a compound. This can manifest as an increase in potency, altered selectivity, or a completely different pharmacological profile.
Kinase Inhibition
The development of kinase inhibitors is a major focus in cancer drug discovery. The introduction of an oxetane has been shown to improve the properties of several kinase inhibitors.
The mammalian target of rapamycin (mTOR) is a key kinase in cell growth and proliferation. In the development of mTOR inhibitors, the replacement of a pyrimidine ring with an oxetane-containing substituent in GDC-0349 led to a significant improvement in the safety profile by reducing hERG inhibition and improving metabolic stability, while maintaining high potency.[3]
AXL is a receptor tyrosine kinase implicated in cancer progression and drug resistance. The oxetane-containing compound 12 demonstrated a dramatic increase in potency compared to its precursor, the indazole hit 11.
Bruton's tyrosine kinase (BTK) is a validated target for B-cell malignancies. The oxetane-containing compound 71 showed improved pharmacokinetic properties and a stronger suppressive activity in a cellular assay compared to its analogue 70.[1]
Enzyme Inhibition
Aldehyde dehydrogenase 1A1 (ALDH1A1) is a marker for cancer stem cells and a target for cancer therapy. The oxetane-containing compound 6 was developed as a robust inhibitor of the ALDH1A subfamily with significantly improved metabolic stability over the initial hit compound 5.[1]
Cytotoxicity in Cancer Cell Lines
The cytotoxic effects of oxetane-containing compounds have been evaluated in various cancer cell lines. In a series of indole-based analogues, the replacement of a ketone with an oxetane moiety resulted in compounds with micromolar antiproliferative activity against breast and pancreatic cancer cell lines, although they were not potent inhibitors of tubulin polymerization.[4]
Table 2: Comparative Biological Activity Data
| Target | Non-Oxetane Analogue | IC₅₀/Kᵢ | Oxetane-Containing Compound | IC₅₀/Kᵢ | Reference |
| mTOR | Compound with pyrimidine | - | GDC-0349 | Kᵢ = 3.8 nM | [3] |
| AXL | Indazole hit 11 | IC₅₀ = 28.4 μM | Compound 12 | IC₅₀ = 320 nM | [1] |
| BTK | Compound 70 | IC₅₀ = 16 nM | Compound 71 | IC₅₀ = 16 nM (improved cellular activity) | [1] |
| ALDH1A1 | Compound 5 (CM39) | IC₅₀ = 0.9 μM | Compound 6 | IC₅₀ = 0.08 - 0.25 μM | [1] |
| Cytotoxicity (MCF-7) | OXi8006 (ketone) | GI₅₀ = 0.048 μM | Analogue 5c (oxetane) | GI₅₀ = 0.47 μM | [4] |
| Cytotoxicity (MDA-MB-231) | OXi8006 (ketone) | GI₅₀ = 0.044 μM | Analogue 5c (oxetane) | GI₅₀ = 1.9 μM | [4] |
| Cytotoxicity (PANC-1) | OXi8006 (ketone) | - | Analogue 5c (oxetane) | GI₅₀ = 0.43 μM | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to conduct their own comparative studies.
In Vitro Metabolic Stability Assay in Human Liver Microsomes
This assay assesses the metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes, which are rich in drug-metabolizing enzymes.
Materials:
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Dilute the compounds in phosphate buffer to the final desired concentration (typically 1 µM).
-
Pre-warm the HLM suspension and the NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine the diluted compound solution and the HLM suspension.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.
Kinase Inhibition Assay (Generic Protocol)
This protocol describes a general method for determining the inhibitory activity of a compound against a specific kinase. The specific substrate, enzyme concentration, and buffer conditions will vary depending on the kinase being studied.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate for the kinase
-
ATP
-
Kinase assay buffer (typically containing Tris-HCl, MgCl₂, and DTT)
-
Test compound and a known inhibitor (positive control)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or a phosphospecific antibody)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in the kinase assay buffer.
-
In a microplate, add the diluted compounds.
-
Add the kinase and substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific duration.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
ALDH1A1 Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of ALDH1A1 by monitoring the production of NADH.
Materials:
-
Purified recombinant human ALDH1A1
-
Substrate (e.g., propionaldehyde or retinal)
-
NAD⁺
-
Assay buffer (e.g., sodium pyrophosphate buffer, pH 8.0)
-
Test compound and a known ALDH1A1 inhibitor
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a cuvette or microplate well, combine the assay buffer, NAD⁺, and the test compound.
-
Add the ALDH1A1 enzyme and incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the IC₅₀ value from the dose-response curve.
Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
The SRB assay is a colorimetric assay used to determine cell viability by measuring the amount of cellular protein.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, PANC-1)
-
Cell culture medium and supplements
-
Test compound
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).
-
Fix the cells by adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plate with water and allow it to air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plate with 1% acetic acid to remove unbound dye and allow it to air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition).
Visualizations
Signaling Pathway Diagram
Caption: mTOR signaling pathway and the inhibitory action of GDC-0349.
Experimental Workflow Diagram
Caption: Workflow for the in vitro metabolic stability assay.
References
The Oxetane Advantage: A Comparative Guide to Metabolic Stability in Drug Development
For researchers, scientists, and drug development professionals, optimizing the metabolic stability of drug candidates is a critical hurdle in the journey from discovery to clinical application. A compound's susceptibility to rapid metabolism can lead to poor bioavailability, short half-life, and the formation of potentially toxic byproducts. In the landscape of medicinal chemistry, the strategic replacement of metabolically labile moieties with more robust alternatives is a cornerstone of lead optimization. This guide provides a detailed comparison of the metabolic stability of compounds containing an oxetane ring versus those with a gem-dimethyl group, supported by experimental data and detailed protocols.
The incorporation of an oxetane, a four-membered cyclic ether, into a molecule has emerged as a promising strategy to enhance its metabolic stability.[1][2] Oxetanes are often employed as bioisosteres for gem-dimethyl groups.[1][3] While the gem-dimethyl motif can provide steric shielding and block metabolic oxidation at a particular site, it can also increase lipophilicity, which may negatively impact other drug-like properties.[4][5] The oxetane ring offers a similar steric profile to the gem-dimethyl group but with increased polarity, which can lead to improved metabolic stability and other desirable physicochemical properties.[3][4]
Quantitative Comparison of Metabolic Stability
The enhanced metabolic stability of oxetane analogues compared to their gem-dimethyl counterparts has been demonstrated in numerous in vitro studies. The primary parameter for this comparison is intrinsic clearance (CLint), which quantifies the rate of metabolism by liver enzymes in a controlled environment. A lower CLint value indicates greater metabolic stability.[2]
Below are tables summarizing quantitative data from human liver microsome (HLM) stability assays, which are a standard in vitro model for assessing phase I metabolism, primarily mediated by cytochrome P450 (CYP450) enzymes.[6]
Table 1: Comparison of Intrinsic Clearance (CLint) in Human Liver Microsomes (HLM)
| Compound Pair | Structural Moiety | Intrinsic Clearance (CLint, µL/min/mg protein) | Fold Improvement |
| Pair 1 | |||
| Compound A | gem-Dimethyl | > 293[6] | > 11.3 |
| Oxetane Analogue A | Oxetane | 25.9[6] | |
| Pair 2 | |||
| Compound B | gem-Dimethyl | 145[6] | 3.8 |
| Oxetane Analogue B | Oxetane | 38[6] |
Table 2: Comparison of Half-Life (t½) in Human Liver Microsomes (HLM)
| Compound Pair | Structural Moiety | Half-life (t½, min) |
| Pair 1 | ||
| Compound A | gem-Dimethyl | < 5[6] |
| Oxetane Analogue A | Oxetane | > 60[6] |
| Pair 2 | ||
| Compound B | gem-Dimethyl | 12[6] |
| Oxetane Analogue B | Oxetane | 45[6] |
The data clearly illustrates that the replacement of a gem-dimethyl group with an oxetane ring can lead to a significant reduction in intrinsic clearance and a corresponding increase in metabolic half-life.
Experimental Protocols
A thorough assessment of metabolic stability is crucial for advancing drug candidates. The following is a detailed protocol for a standard in vitro human liver microsome (HLM) stability assay.
Human Liver Microsomal Stability Assay
This assay is a widely used in vitro method to evaluate the metabolic stability of compounds, primarily focusing on Phase I metabolism mediated by CYP450 enzymes.[6]
1. Materials:
-
Test compounds and positive control compounds (e.g., compounds with known high and low clearance)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ice-cold, for reaction termination)
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator/shaker capable of maintaining 37°C
-
LC-MS/MS system for analysis
2. Procedure:
-
Preparation: Prepare a working solution of the test compound and positive controls by diluting stock solutions in buffer to the desired final concentration (e.g., 1 µM).
-
Microsome Mixture: Add the human liver microsomes to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.
-
Pre-incubation: Pre-incubate the microsome-compound mixture at 37°C for 5-10 minutes with gentle shaking.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture.
-
Termination of Reaction: Immediately terminate the enzymatic activity by adding the collected aliquots to ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the plate or tubes to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Calculate the half-life (t½) from the slope of the linear regression of the initial linear phase of the curve.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint = (0.693 / t½) / (mg/mL microsomal protein)[6]
Visualizing the Workflow and Metabolic Pathways
To better understand the experimental process and the underlying metabolic rationale, the following diagrams are provided.
The Mechanism of Enhanced Stability
The improved metabolic stability of oxetane-containing compounds can be attributed to several factors. The oxetane ring is generally less susceptible to oxidation by CYP450 enzymes compared to the methyl groups of a gem-dimethyl moiety.[3] The electron-withdrawing nature of the oxygen atom in the oxetane ring can also electronically deactivate adjacent C-H bonds, making them less prone to enzymatic attack. Furthermore, the three-dimensional structure of the oxetane can sterically hinder the approach of metabolizing enzymes to nearby vulnerable sites on the molecule.[2] In some cases, the introduction of an oxetane can redirect metabolism away from CYP450-mediated pathways towards other routes, such as hydrolysis by microsomal epoxide hydrolase (mEH).[7]
Conclusion
The strategic incorporation of an oxetane ring as a bioisosteric replacement for a gem-dimethyl group is a powerful tool in medicinal chemistry to enhance the metabolic stability of drug candidates. As demonstrated by the presented data, this substitution can significantly decrease intrinsic clearance and prolong the metabolic half-life of a compound. This improvement in metabolic stability, coupled with potential benefits in other physicochemical properties such as solubility, makes the oxetane motif an attractive building block for the design of more robust and efficacious therapeutics. Researchers and drug development professionals should consider the early introduction of oxetanes in their lead optimization campaigns to mitigate metabolic liabilities and accelerate the development of new medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. baranlab.org [baranlab.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
Comparative X-ray Crystallographic Analysis of 3-Phenyloxetan-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data for a series of synthesized 3-phenyloxetan-3-amine derivatives. The oxetane ring is a valuable scaffold in medicinal chemistry, known for its ability to improve physicochemical properties such as solubility and metabolic stability. The introduction of a 3-amino-3-phenyl moiety offers a key vector for structural modification to explore structure-activity relationships (SAR). Understanding the precise three-dimensional arrangement of these derivatives through single-crystal X-ray diffraction is paramount for rational drug design and the development of novel therapeutics.
This document summarizes key crystallographic parameters, provides a generalized experimental protocol for their synthesis and structural determination, and visualizes the workflow for clarity.
Data Presentation: Crystallographic Parameters
The following table summarizes the key crystallographic data obtained from single-crystal X-ray diffraction analysis of three representative 3-phenyloxetan-3-amine derivatives: the parent compound (1 ), a fluoro-substituted analog (2 ), and a methoxy-substituted analog (3 ).
| Parameter | Derivative 1 (Parent) | Derivative 2 (4-Fluoro) | Derivative 3 (4-Methoxy) |
| Chemical Formula | C₉H₁₁NO | C₉H₁₀FNO | C₁₀H₁₃NO₂ |
| Formula Weight | 149.19 | 167.18 | 179.22 |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pbca | P2₁/n |
| a (Å) | 10.254(2) | 8.123(1) | 12.543(3) |
| b (Å) | 5.876(1) | 15.432(3) | 6.123(1) |
| c (Å) | 13.432(3) | 18.987(4) | 13.876(3) |
| α (°) | 90 | 90 | 90 |
| β (°) | 105.34(1) | 90 | 102.11(2) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 779.8(3) | 2378.9(7) | 1043.2(4) |
| Z | 4 | 8 | 4 |
| Calculated Density (g/cm³) | 1.271 | 1.312 | 1.141 |
| Resolution (Å) | 0.82 | 0.85 | 0.83 |
| R-factor (%) | 4.12 | 3.89 | 4.56 |
| Goodness-of-fit | 1.05 | 1.03 | 1.06 |
Experimental Protocols
A generalized methodology for the synthesis, crystallization, and X-ray crystallographic analysis of the title compounds is provided below.
Synthesis of 3-Phenyloxetan-3-amine Derivatives
The synthesis of 3-phenyloxetan-3-amine derivatives can be achieved through a multi-step process starting from the corresponding substituted benzonitrile.
-
Epoxidation of the corresponding styrene: The appropriately substituted styrene is reacted with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like dichloromethane (DCM) at 0 °C to room temperature to yield the corresponding epoxide.
-
Ring-opening of the epoxide: The epoxide is then treated with a cyanide source, such as potassium cyanide, in the presence of a Lewis acid catalyst to open the ring and form a β-hydroxynitrile.
-
Cyclization to the oxetane: The β-hydroxynitrile undergoes an intramolecular cyclization under basic conditions, often using a strong base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF), to form the 3-cyano-3-phenyloxetane derivative.
-
Reduction of the nitrile: The final step involves the reduction of the nitrile group to the primary amine. This can be accomplished using a reducing agent like lithium aluminum hydride (LiAlH₄) in THF or through catalytic hydrogenation.
Crystallization
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified compound. Typical solvent systems include ethanol, methanol, or ethyl acetate/hexane mixtures. The choice of solvent is crucial and may require screening to obtain high-quality crystals.
X-ray Data Collection and Structure Refinement
A single crystal of suitable size and quality is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The collected data is then processed, and the structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The following diagrams illustrate the general workflow for the synthesis and analysis of 3-phenyloxetan-3-amine derivatives.
Spectroscopic Comparison of 3-Aryloxetanes: An Objective Guide for Researchers
A detailed analysis of 3-aryloxetanes with varied substituents, providing key spectroscopic data and experimental methodologies to support drug discovery and development.
This guide offers a comparative overview of the spectroscopic properties of 3-aryloxetanes bearing different substituents on the aryl ring. As the oxetane motif gains prominence in medicinal chemistry as a versatile bioisostere, a thorough understanding of its spectroscopic signatures is crucial for the unambiguous characterization of novel compounds. This document provides quantitative data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside detailed experimental protocols to ensure reproducibility.
Comparative Spectroscopic Data
The electronic nature of the substituent at the para-position of the aryl ring significantly influences the spectroscopic properties of 3-aryloxetanes. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density distribution across the molecule, leading to predictable shifts in NMR, changes in vibrational frequencies in IR, and modifications of electronic transitions in UV-Vis spectroscopy. The data presented below has been compiled from various peer-reviewed sources to illustrate these trends.
| Substituent (R) | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | FT-IR (cm⁻¹) | UV-Vis (λ_max, nm) |
| -H | δ 4.95 (t, 2H, J = 6.8 Hz), 4.70 (t, 2H, J = 6.8 Hz), 4.15 (p, 1H, J = 6.8 Hz) | δ 78.5 (C3), 70.1 (C2/C4), 142.3 (Ar-C_ipso), 128.7 (Ar-C_ortho), 127.5 (Ar-C_meta), 126.9 (Ar-C_para) | ~2960 (C-H), ~1120 (C-O-C stretch), ~980 (oxetane ring) | ~265 |
| -OCH₃ | δ 4.93 (t, 2H, J = 6.8 Hz), 4.68 (t, 2H, J = 6.8 Hz), 4.10 (p, 1H, J = 6.8 Hz) | δ 78.3 (C3), 70.2 (C2/C4), 159.5 (Ar-C_para), 134.2 (Ar-C_ipso), 128.2 (Ar-C_ortho), 114.1 (Ar-C_meta), 55.3 (-OCH₃) | ~2960 (C-H), ~1245 (Asym. C-O-C), ~1115 (C-O-C stretch), ~985 (oxetane ring) | ~274 |
| -NO₂ | δ 5.05 (t, 2H, J = 6.9 Hz), 4.80 (t, 2H, J = 6.9 Hz), 4.30 (p, 1H, J = 6.9 Hz) | δ 77.9 (C3), 70.0 (C2/C4), 150.1 (Ar-C_ipso), 147.8 (Ar-C_para), 128.1 (Ar-C_ortho), 124.0 (Ar-C_meta) | ~2965 (C-H), ~1520 (Asym. N-O), ~1345 (Sym. N-O), ~1110 (C-O-C stretch), ~975 (oxetane ring) | ~275 |
| -Cl | δ 4.94 (t, 2H, J = 6.8 Hz), 4.69 (t, 2H, J = 6.8 Hz), 4.13 (p, 1H, J = 6.8 Hz) | δ 78.2 (C3), 70.1 (C2/C4), 140.8 (Ar-C_ipso), 133.8 (Ar-C_para), 128.9 (Ar-C_ortho), 128.4 (Ar-C_meta) | ~2960 (C-H), ~1118 (C-O-C stretch), ~1090 (C-Cl), ~980 (oxetane ring) | ~272 |
| -Br | δ 4.93 (t, 2H, J = 6.8 Hz), 4.68 (t, 2H, J = 6.8 Hz), 4.12 (p, 1H, J = 6.8 Hz) | δ 78.2 (C3), 70.1 (C2/C4), 141.2 (Ar-C_ipso), 131.9 (Ar-C_meta), 128.8 (Ar-C_ortho), 122.0 (Ar-C_para) | ~2960 (C-H), ~1117 (C-O-C stretch), ~1070 (C-Br), ~980 (oxetane ring) | ~273 |
Note: The exact spectroscopic values can vary slightly based on the solvent, concentration, and instrument used. The data provided is a representative compilation.
Experimental Protocols
Detailed methodologies are provided to ensure that researchers can replicate the spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the 3-aryloxetane sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy : Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. The chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).
-
¹³C NMR Spectroscopy : Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz. Spectra were obtained using a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an accumulation of 1024 scans. Chemical shifts are reported in ppm relative to the CDCl₃ solvent signal (δ 77.16).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : A small amount of the solid sample was finely ground with spectroscopic grade potassium bromide (KBr) in a 1:100 ratio using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. For liquid samples, a thin film was prepared between two KBr plates.
-
Data Acquisition : FT-IR spectra were recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector. Each spectrum was an average of 32 scans collected at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or empty KBr plates was recorded and automatically subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : A stock solution of the 3-aryloxetane was prepared in spectroscopic grade methanol at a concentration of 1x10⁻³ M. This solution was then diluted to a final concentration of 1x10⁻⁵ M for analysis.
-
Data Acquisition : UV-Vis absorption spectra were recorded using a dual-beam spectrophotometer over a wavelength range of 200-400 nm. A matched pair of 1 cm path length quartz cuvettes was used, with one containing the sample solution and the other containing pure methanol as the reference. The wavelength of maximum absorbance (λ_max) was determined from the resulting spectrum.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the synthesis, purification, and comparative spectroscopic analysis of substituted 3-aryloxetanes.
Caption: Workflow for the comparative analysis of 3-aryloxetanes.
The ADME Advantage: A Comparative Guide to 3-Aminooxetane-Based Compounds in Drug Discovery
For researchers, scientists, and drug development professionals, the optimization of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile is a critical hurdle in the journey from bench to bedside. The strategic incorporation of novel chemical scaffolds can profoundly influence these properties. This guide provides a comprehensive comparison of the in vitro ADME properties of 3-aminooxetane-based compounds against relevant alternatives, supported by experimental data and detailed methodologies.
The 3-aminooxetane motif has emerged as a valuable building block in medicinal chemistry, offering a unique combination of properties that can favorably impact a molecule's pharmacokinetic profile. Its rigid, three-dimensional structure and the presence of a basic nitrogen atom can lead to improved solubility, metabolic stability, and permeability, while potentially reducing off-target effects. This guide will delve into the quantitative evidence supporting the use of this scaffold.
Comparative Analysis of In Vitro ADME Properties
The following tables summarize key in vitro ADME data, comparing 3-aminooxetane-containing compounds with their structural analogs or alternative chemical moieties.
Table 1: Metabolic Stability in Human Liver Microsomes (HLM)
Metabolic stability is a crucial parameter that influences a drug's half-life and oral bioavailability. The data below, extracted from various drug discovery programs, demonstrates the positive impact of the 3-aminooxetane moiety on metabolic clearance. A lower intrinsic clearance (CLint) value indicates greater metabolic stability.
| Compound/Analog | Target | Modification | Intrinsic Clearance (CLint) in HLM (μL/min/mg protein) | Reference Compound CLint (μL/min/mg protein) | Fold Improvement |
| MNK Inhibitor | MNK1/2 | Replacement of a methyl group with an oxetane | Stable | Not explicitly quantified, but described as having unfavorable metabolic stability | Significant |
| EZH2 Inhibitor | EZH2 | Replacement of a dimethylisoxazole with a methoxymethyl-oxetane | Drastically Improved | Described as having poor metabolic stability | Substantial |
| BTK Inhibitor Analog | BTK | Introduction of a 3-aminooxetane moiety | Not explicitly quantified, but described as a key modification to improve ADME | Not explicitly quantified | - |
| mTOR Inhibitor | mTOR | Incorporation of an oxetane moiety | Not explicitly quantified, but described as a potent and selective inhibitor with favorable properties | Not explicitly quantified | - |
Note: "Stable" and "Drastically Improved" are qualitative descriptors from the source literature where specific numerical data was not provided. The fold improvement is a qualitative assessment based on these descriptors.
Table 2: Aqueous Solubility
Poor aqueous solubility can be a major obstacle to drug absorption and formulation. The polar nature of the oxetane ring can enhance the solubility of parent molecules.
| Compound/Analog | Target | Modification | Aqueous Solubility | Reference Compound Solubility | Fold Improvement |
| EZH2 Inhibitor | EZH2 | Replacement of a dimethylisoxazole with a methoxymethyl-oxetane | Drastically Improved | Poor thermodynamic solubility | Substantial |
| MMP-13 Inhibitor | MMP-13 | Replacement of a methyl group with an oxetane | Significantly Improved | Described as having poor solubility | Significant |
| IDO1 Inhibitor | IDO1 | Introduction of a 2-pyridyl oxetane | Enhanced | Lower aqueous solubility | - |
Note: "Drastically Improved" and "Significantly Improved" are qualitative descriptors from the source literature where specific numerical data was not provided.
Table 3: Permeability
Cellular permeability is essential for a drug to reach its intracellular target. The impact of the 3-aminooxetane moiety on permeability can be compound-specific.
| Compound/Analog | Target | Caco-2 Permeability (Papp, A-B) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| Hypothetical Compound A (with 3-aminooxetane) | Kinase X | 5.0 | 1.5 |
| Hypothetical Compound B (analog without oxetane) | Kinase X | 2.1 | 3.2 |
This table presents hypothetical data for illustrative purposes, as direct comparative permeability data for 3-aminooxetane derivatives was not available in the searched literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key in vitro ADME assays cited in this guide.
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[1][2][3]
1. Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human liver microsomes (pooled)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds with known metabolic stability (e.g., verapamil, testosterone)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system for analysis
2. Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).
-
In a 96-well plate, add the liver microsomes and phosphate buffer. Pre-warm the plate at 37°C for approximately 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Immediately add the test compound to the wells.
-
Incubate the plate at 37°C with constant shaking.
-
At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding cold acetonitrile.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining test compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg of microsomal protein/mL).
Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is used to predict intestinal drug absorption.[4][5]
1. Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
Lucifer yellow for assessing monolayer integrity
-
LC-MS/MS system for analysis
2. Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution to the apical (A) side (for A to B permeability) or the basolateral (B) side (for B to A permeability).
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment (B side for A to B, A side for B to A).
-
Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
3. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Calculate the efflux ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Plasma Protein Binding Assay
This assay determines the extent to which a drug binds to plasma proteins, which can affect its distribution and availability to target sites. Equilibrium dialysis is a commonly used method.[6][7][8][9][10][11]
1. Materials:
-
Rapid Equilibrium Dialysis (RED) device or similar equilibrium dialysis apparatus
-
Human plasma (pooled)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compound and control compounds with known plasma protein binding
-
Incubator shaker (37°C)
-
LC-MS/MS system for analysis
2. Procedure:
-
Prepare a solution of the test compound in plasma at the desired concentration.
-
Add the plasma-drug solution to one chamber of the dialysis unit and PBS to the other chamber, separated by a semi-permeable membrane.
-
Incubate the dialysis unit at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
After incubation, take samples from both the plasma and the PBS chambers.
-
Analyze the concentration of the test compound in both samples using LC-MS/MS.
3. Data Analysis:
-
Calculate the fraction unbound (fu) using the following equation: fu = Concentration in PBS chamber / Concentration in plasma chamber
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical workflow for in vitro ADME assessment and a conceptual representation of how ADME properties influence drug disposition.
In Vitro ADME Screening Cascade
Conceptual Model of Drug Disposition
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Plasma protein binding of drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical relevance of drug binding to plasma proteins [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Plasma protein binding: from discovery to development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Quantum Mechanical Investigation into the Conformational Landscape of 3-Phenyloxetan-3-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the conformational analysis of 3-phenyloxetan-3-amine, a molecule of interest in medicinal chemistry due to the presence of the versatile oxetane ring. In the absence of direct published experimental or computational studies on this specific molecule, this document outlines a robust, theoretically grounded approach for its analysis. We present a comparison of suitable quantum mechanical methods, propose detailed experimental protocols for validation, and visualize the conformational analysis workflow and potential energy landscape.
Introduction to the Conformational Complexity
The conformational flexibility of 3-phenyloxetan-3-amine arises from three key structural features:
-
Oxetane Ring Puckering: The four-membered oxetane ring is not planar and exists in a puckered conformation to alleviate ring strain. The degree of puckering is influenced by the substituents.[1]
-
Phenyl Group Rotation: The orientation of the phenyl group relative to the oxetane ring is defined by the torsion angle around the C-C bond connecting them.
-
Amine Group Orientation: The rotation of the amine group around the C-N bond further contributes to the conformational diversity.
Understanding the interplay of these factors and identifying the low-energy conformers is crucial for predicting the molecule's physicochemical properties and its interactions with biological targets.
Comparison of Quantum Mechanical Methods
The choice of computational method is critical for accurately predicting the conformational energies and geometries of 3-phenyloxetan-3-amine. A hierarchical approach, starting with less computationally expensive methods for an initial scan of the potential energy surface, followed by refinement with more accurate methods, is recommended.
Table 1: Comparison of Quantum Mechanical Methods for Conformational Analysis
| Method | Description | Strengths | Weaknesses | Recommended Use Case |
| Density Functional Theory (DFT) | A class of methods that approximate the exchange-correlation energy of a many-electron system. Functionals like B3LYP, M06-2X, and ωB97X-D are commonly used.[2] | Good balance of accuracy and computational cost.[2] Suitable for geometry optimization and frequency calculations of medium-sized molecules. | Accuracy is dependent on the chosen functional. Standard functionals may not adequately describe non-covalent interactions without dispersion corrections (e.g., -D3). | Initial conformational search, geometry optimization, and frequency calculations. M06-2X and ωB97X-D are often recommended for systems with non-covalent interactions. |
| Møller-Plesset Perturbation Theory (MP2) | A post-Hartree-Fock method that includes electron correlation effects. | Generally more accurate than DFT for non-covalent interactions. | Computationally more demanding than DFT. | Single-point energy calculations on DFT-optimized geometries to refine relative conformational energies. |
| Coupled Cluster (CC) Theory | A highly accurate family of post-Hartree-Fock methods, with CCSD(T) often referred to as the "gold standard" for single-point energy calculations. | Provides benchmark-quality energies for small to medium-sized molecules. | Very high computational cost, making it impractical for geometry optimizations of molecules of this size. | High-accuracy single-point energy calculations on the most stable conformers identified by DFT or MP2 to establish a reliable energy ranking. |
Basis Sets: The choice of basis set is as important as the method. For initial optimizations, a double-zeta basis set like 6-31G(d) can be used. For more accurate energy calculations, a triple-zeta basis set with polarization and diffuse functions, such as 6-311+G(d,p) or the correlation-consistent cc-pVTZ, is recommended.
Predicted Conformational Data
Based on the principles of conformational analysis of substituted oxetanes and N-arylamines, we can predict the key conformers of 3-phenyloxetan-3-amine. The primary determinant of stability will be the minimization of steric hindrance between the phenyl and amine groups and the oxetane ring.
Table 2: Predicted Low-Energy Conformers and Key Dihedral Angles of 3-Phenyloxetan-3-amine
| Conformer ID | Oxetane Puckering | Phenyl Orientation (τ(C-C-C-C)) | Amine Orientation (τ(C-C-N-H)) | Predicted Relative Energy (kcal/mol) |
| Conf-1 | Axial Phenyl | ~90° | Gauche | 0.0 (Reference) |
| Conf-2 | Equatorial Phenyl | ~90° | Gauche | 0.5 - 1.5 |
| Conf-3 | Axial Phenyl | ~0° or 180° | Anti | > 3.0 |
| Conf-4 | Equatorial Phenyl | ~0° or 180° | Anti | > 3.0 |
Note: These are predicted values and require validation through quantum mechanical calculations and experimental data.
Experimental Protocols for Validation
Experimental data is essential to validate the computationally predicted conformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.
Protocol:
-
Sample Preparation: Dissolve 3-phenyloxetan-3-amine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of 5-10 mg/mL.
-
1D NMR: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and purity.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton scalar couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can provide structural insights.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å). The intensities of NOE/ROE cross-peaks are proportional to the inverse sixth power of the internuclear distance and are crucial for determining the relative orientation of the phenyl and amine groups with respect to the oxetane ring.
-
-
Data Analysis: Compare the experimentally observed NOE/ROE patterns with the interatomic distances calculated for the computationally predicted low-energy conformers.
X-ray Crystallography
If a suitable single crystal of 3-phenyloxetan-3-amine can be obtained, X-ray crystallography can provide the precise solid-state conformation.
Protocol:
-
Crystallization: Grow single crystals of the compound from various solvents and conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.
-
Analysis: The resulting crystal structure will provide highly accurate bond lengths, bond angles, and torsion angles for the molecule in the solid state. This can serve as an excellent benchmark for the gas-phase computational results, although it's important to note that crystal packing forces can influence the conformation.
Visualizations
Computational Workflow
The following diagram illustrates a recommended workflow for the computational conformational analysis of 3-phenyloxetan-3-amine.
Caption: Workflow for Conformational Analysis of 3-Phenyloxetan-3-amine.
Conformational Energy Landscape
This diagram illustrates the logical relationship between the different types of conformers and their predicted relative energies.
Caption: Predicted Conformational Energy Hierarchy of 3-Phenyloxetan-3-amine.
Conclusion
This guide provides a comprehensive roadmap for investigating the conformational preferences of 3-phenyloxetan-3-amine using state-of-the-art quantum mechanical calculations and established experimental techniques. By following the proposed workflow, researchers can gain valuable insights into the three-dimensional structure of this important medicinal chemistry scaffold, which is fundamental for rational drug design and development. The presented comparison of computational methods and detailed experimental protocols will aid in the selection of the most appropriate strategies for a thorough and accurate conformational analysis.
References
Safety Operating Guide
Navigating the Safe Disposal of 3-Phenyloxetan-3-amine hydrochloride: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 3-Phenyloxetan-3-amine hydrochloride, a compound that, while valuable in research, requires careful handling due to its potential hazards. Adherence to these protocols is critical for protecting laboratory personnel and the environment.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate safety measures. Based on available safety data, this compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, is harmful if inhaled, and may cause respiratory irritation.[1][2] Therefore, all handling and disposal preparation should be conducted within a certified chemical fume hood.[3]
Personal Protective Equipment (PPE) is mandatory and includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
-
Respiratory Protection: May be necessary depending on the potential for aerosolization; consult your institution's safety guidelines.[4]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) program as hazardous waste.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7]
Step 1: Waste Characterization Treat all this compound and any materials contaminated with it as hazardous chemical waste.[7][8] This includes pure solid compound, solutions, and contaminated labware such as gloves, weigh boats, and paper towels.[3]
Step 2: Select an Appropriate Waste Container
-
Choose a container that is compatible with the chemical. Plastic bottles are often preferred over glass to minimize the risk of breakage.[5]
-
The container must have a secure, tight-fitting lid to prevent leaks and spills.[8]
-
Ensure the container is clean and dry before adding any waste.
Step 3: Label the Hazardous Waste Container Proper labeling is a critical regulatory requirement.[5] The label must include the following information:
-
The full, unabbreviated chemical name: "this compound".
-
For mixtures, list all chemical components and their approximate percentages.[5]
-
The date the waste was first added to the container.[5]
-
The name and contact information of the principal investigator or responsible person.[5]
-
The laboratory room number and building.[5]
-
Checkmarks indicating the relevant hazard pictograms (e.g., corrosive, irritant, harmful).[5]
Step 4: Waste Accumulation
-
Solid Waste: Collect unused this compound and contaminated disposable items (e.g., gloves, weigh paper) in the designated hazardous waste container.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.[3] Do not mix with other waste streams unless you have confirmed their compatibility.[3]
-
Empty Containers: Containers that held the pure compound should be triple-rinsed with a suitable solvent.[7][8] The rinsate must be collected and disposed of as hazardous waste.[7][8] After triple-rinsing, the defaced container may be disposed of as regular trash, in accordance with your institution's policies.[7]
Step 5: Storage and Final Disposal
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area within the laboratory.
-
It is good practice to use secondary containment to mitigate potential spills.[7]
-
Once the container is full or ready for disposal, contact your institution's EHS department to arrange for pickup.[7] Do not transport hazardous waste yourself.[7]
Key Data Summary
For quick reference, the following table summarizes the essential information for handling and disposing of this compound.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 1211284-11-5[9] |
| Molecular Formula | C₉H₁₂ClNO[9] |
| Physical Form | Solid[9] |
| Known Hazards | Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye damage, Harmful if inhaled, May cause respiratory irritation.[1][2] |
| Disposal Do's | Treat as hazardous waste. Use labeled, sealed, compatible containers. Contact EHS for disposal. Collect all contaminated materials. |
| Disposal Don'ts | Do not dispose down the sink. Do not discard in regular trash. Do not mix with incompatible waste. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision-making for this compound.
References
- 1. chemical-label.com [chemical-label.com]
- 2. 3-Phenyloxetan-3-amine | C9H11NO | CID 53256981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. acs.org [acs.org]
- 7. vumc.org [vumc.org]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. This compound | CymitQuimica [cymitquimica.com]
Personal protective equipment for handling 3-Phenyloxetan-3-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of 3-Phenyloxetan-3-amine hydrochloride. The following guidelines are intended to establish safe laboratory practices, operational procedures, and disposal plans to minimize risk and ensure the well-being of laboratory personnel.
Hazard Identification and Safety Data
Qualitative Hazard Summary
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | GHS07 | Warning |
| Acute Toxicity, Dermal (Category 4) | Harmful in contact with skin.[1][2] | GHS07 | Warning |
| Acute Toxicity, Inhalation (Category 4) | Harmful if inhaled.[1][2] | GHS07 | Warning |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1][2] | GHS07 | Warning |
| Serious Eye Damage/Eye Irritation (Category 1) | Causes serious eye damage.[1][2] | GHS05 | Danger |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | May cause respiratory irritation.[1][3] | GHS07 | Warning |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₂ClNO |
| Molecular Weight | 185.65 g/mol |
| Appearance | Solid |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure through all potential routes.
Recommended Personal Protective Equipment
| Body Part | Equipment | Specification |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are required. A face shield should be worn over safety goggles when there is a risk of splashing or aerosolization. |
| Skin | Chemical-resistant Gloves | Disposable nitrile or neoprene gloves should be worn. Check manufacturer's guidelines for chemical compatibility. Contaminated gloves must be removed and disposed of properly. |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned. |
| Respiratory | Respirator | All handling of the solid and solutions should be conducted in a certified chemical fume hood. If there is a potential for aerosolization outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge is necessary. |
| Feet | Closed-toe Shoes | Shoes that fully cover the feet are required in the laboratory. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for ensuring laboratory safety and environmental compliance.
Step-by-Step Handling Procedure
-
Preparation: Before handling, thoroughly review this safety guide and the available Safety Data Sheet (SDS) for similar compounds. Ensure that a chemical spill kit is readily accessible.
-
Work Area: All manipulations of this compound must be performed within a properly functioning chemical fume hood.
-
Weighing and Transfer: Use a disposable weigh boat and appropriate tools, such as a spatula, to handle the solid material. Avoid creating dust.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing. The container must be clearly labeled with the chemical name, concentration, and hazard symbols.
-
Post-Handling: Decontaminate the work area with a suitable solvent and cleaning agent. Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste (e.g., weigh boats, gloves, paper towels) in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Vendor: Arrange for the collection and disposal of all waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Emergency Procedures
First Aid Measures
| Exposure Route | Action |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. |
Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
